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Foundational

An In-depth Technical Guide to the Chemical Properties and Characterization of 1-Amino-3-(phenethylamino)propan-2-ol

Abstract This technical guide provides a comprehensive overview of the anticipated chemical properties, synthesis, and structural elucidation of 1-Amino-3-(phenethylamino)propan-2-ol. As a molecule combining the key phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated chemical properties, synthesis, and structural elucidation of 1-Amino-3-(phenethylamino)propan-2-ol. As a molecule combining the key pharmacophores of a β-amino alcohol and a phenethylamine moiety, this compound is of significant interest for researchers in medicinal chemistry and drug development.[1][2][3][4] While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, this guide establishes a robust scientific framework for its study by leveraging established principles and data from structurally analogous compounds. We present a plausible and detailed synthetic route, predict its physicochemical properties, and outline a rigorous, multi-technique analytical workflow for its unambiguous characterization. This document is intended to serve as a foundational resource for scientists investigating this and similar novel chemical entities.

Introduction and Significance

1-Amino-3-(phenethylamino)propan-2-ol is a vicinal amino alcohol containing a primary amine, a secondary amine, and a secondary alcohol. Its structure is a hybrid of two important molecular scaffolds: the 1-amino-propan-2-ol core, common in β-blockers used to manage cardiovascular disorders, and the phenethylamine skeleton, a foundational structure for many neurotransmitters and central nervous system (CNS) active agents.[2][3][5][6]

The β-amino alcohol functional group is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1][4][7][8][9] Its prevalence is due to its ability to form key hydrogen bonding interactions with biological targets and its utility as a versatile synthetic intermediate.[4] The convergence of these structural features in 1-Amino-3-(phenethylamino)propan-2-ol suggests a rich potential for unique pharmacological activity, warranting a thorough investigation of its chemical properties.

Predicted Physicochemical Properties

The following properties are estimated based on the chemical structure of 1-Amino-3-(phenethylamino)propan-2-ol. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for synthesis, purification, and analysis.

PropertyPredicted Value
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
pKa (most basic) ~10.4 (Primary Amine)
pKa (less basic) ~9.6 (Secondary Amine)
LogP ~1.2

Proposed Synthetic Pathway

The synthesis of β-amino alcohols is most commonly and efficiently achieved through the nucleophilic ring-opening of an epoxide.[4][9][10][11] We propose a robust, two-step synthesis for 1-Amino-3-(phenethylamino)propan-2-ol starting from readily available commercial reagents: epichlorohydrin and phenethylamine.

Synthetic_Pathway cluster_step1 Step 1: Epoxide Ring-Opening cluster_step2 Step 2: Amination Epichlorohydrin Epichlorohydrin Intermediate 1-Chloro-3-(phenethylamino)propan-2-ol Epichlorohydrin->Intermediate Phenethylamine, Ethanol, 50°C Phenethylamine Phenethylamine Ammonia Aqueous Ammonia (Excess) Product 1-Amino-3-(phenethylamino)propan-2-ol Intermediate->Product Aqueous NH₃, Sealed Tube, 100°C

Caption: Proposed two-step synthesis of 1-Amino-3-(phenethylamino)propan-2-ol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Chloro-3-(phenethylamino)propan-2-ol (Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenethylamine (1.0 equivalent) and ethanol (5 mL per gram of phenethylamine).

  • With stirring, add epichlorohydrin (1.1 equivalents) dropwise to the solution. Causality: The dropwise addition controls the initial exotherm of the reaction.

  • Heat the reaction mixture to 50°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 1-chloro-3-(phenethylamino)propan-2-ol, can be used in the next step without further purification.

Step 2: Synthesis of 1-Amino-3-(phenethylamino)propan-2-ol (Final Product)

  • Place the crude intermediate from Step 1 into a heavy-walled, sealed pressure tube.

  • Add a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-20 equivalents) to the tube. Causality: A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The sealed tube is necessary to contain the ammonia and allow heating above its boiling point.[12]

  • Securely seal the tube and heat it in an oil bath at 100°C for 12-16 hours with vigorous stirring.

  • After cooling to room temperature, carefully open the pressure tube in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol containing a small percentage of triethylamine (e.g., 1%) to prevent peak tailing.

  • Combine the fractions containing the product and evaporate the solvent to yield 1-Amino-3-(phenethylamino)propan-2-ol.

Structural Elucidation and Analytical Characterization

A multi-technique analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Analytical_Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Confirms Connectivity MS Mass Spectrometry (ESI-MS) Synthesis->MS Confirms Molecular Weight IR IR Spectroscopy Synthesis->IR Confirms Functional Groups HPLC Chiral HPLC Synthesis->HPLC Determines Enantiomeric Purity Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure Purity Purity & Enantiomeric Excess Determined HPLC->Purity

Caption: Integrated workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of the molecule.[13][14]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

  • δ 7.20-7.35 (m, 5H): Aromatic protons of the phenethyl group.

  • δ ~3.90 (m, 1H): The methine proton on the carbon bearing the hydroxyl group (CH -OH).

  • δ ~2.70-2.90 (m, 6H): Overlapping multiplets corresponding to the two methylene groups of the phenethyl moiety (-CH₂ -CH₂ -Ph) and the methylene group adjacent to the secondary amine (-CH₂ -NH-).

  • δ ~2.55 (dd, 1H) & ~2.65 (dd, 1H): Diastereotopic protons of the methylene group adjacent to the primary amine (-CH₂ -NH₂).

  • δ ~2.0-3.0 (br s, 3H): Broad, exchangeable signals for the three N-H and O-H protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

  • δ ~140: Quaternary aromatic carbon of the phenyl ring.

  • δ ~128.5 (2C), ~128.4 (2C), ~126.2: Aromatic CH carbons.

  • δ ~68: Carbon bearing the hydroxyl group (C H-OH).[6][15]

  • δ ~52: Methylene carbon adjacent to the secondary amine (C H₂-NH-).

  • δ ~50: Methylene carbon of the phenethyl group adjacent to the nitrogen (C H₂-Ph).

  • δ ~48: Methylene carbon adjacent to the primary amine (C H₂-NH₂).[6][15]

  • δ ~36: Methylene carbon of the phenethyl group adjacent to the phenyl ring (-C H₂-Ph).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis.[16][17]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Acquire a full scan mass spectrum. For further structural confirmation, perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to observe characteristic fragmentation patterns.

Expected Results:

  • [M+H]⁺ Ion: m/z 195.15

  • Key Fragmentation Pathways: Common fragmentation for β-amino alcohols includes cleavage alpha to the oxygen and nitrogen atoms.[18] Expect to see fragments corresponding to the loss of water, the loss of the aminomethyl group, and cleavage of the phenethyl side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Characteristic Absorptions:

  • 3400-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.[7][8]

  • 3080-3030 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching.

  • ~1100 cm⁻¹: C-O stretching of the secondary alcohol.

Chiral Analysis

The C-2 carbon of the propan-2-ol backbone is a chiral center. For any potential pharmaceutical application, it is critical to separate and analyze the enantiomers.

Protocol: Chiral HPLC

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, which are effective for separating amino alcohols.[19]

  • Mobile Phase: A typical mobile phase would consist of a mixture of hexane and an alcohol modifier (e.g., ethanol or isopropanol) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.[19]

  • Method Development: Optimize the separation by adjusting the ratio of hexane to alcohol and the concentration of the basic additive to achieve baseline resolution of the two enantiomers.[19][20]

Potential Pharmacological Significance

The structural components of 1-Amino-3-(phenethylamino)propan-2-ol suggest several potential areas for pharmacological investigation:

  • Cardiovascular Activity: The 1-amino-propan-2-ol core is a well-known β-adrenergic blocker (β-blocker) pharmacophore.[2][6] Therefore, this compound could be screened for activity at β-adrenergic receptors, potentially for applications in treating hypertension or other cardiovascular conditions.

  • Central Nervous System (CNS) Activity: The phenethylamine moiety is the backbone for many neurotransmitters and psychoactive drugs.[3] Its presence suggests that the compound may cross the blood-brain barrier and interact with CNS targets, such as monoamine transporters or receptors.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and comprehensive characterization of 1-Amino-3-(phenethylamino)propan-2-ol. By leveraging established synthetic methodologies for β-amino alcohols and a suite of modern analytical techniques, researchers can confidently prepare and validate the structure of this novel compound. The predictive data and detailed protocols herein serve as a critical starting point for exploring its chemical properties and potential biological activities, paving the way for its evaluation in drug discovery programs.

References

  • Li, Z., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. Available at: [Link]

  • Lippstreu-Fisher, D. L., & Gross, M. L. (1985). Fast atom bombardment and tandem mass spectrometry for sequencing peptides and polyamino alcohols. American Chemical Society. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Shimadzu. Available at: [Link]

  • Geng, L., et al. (2002). Accurate Mass Determination of Amino Alcohols by Turboionspray/Time‐of‐Flight Mass Spectrometry. Chinese Journal of Chemistry. Available at: [Link]

  • Singh, S., et al. (2011). Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. ACS Publications. Available at: [Link]

  • Singh, S., et al. (2010). Synthesis of β-Amino Alcohols from Methyl Epoxy Stearate. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Three 1-aminopropan-2-ols with potential biological activities. ResearchGate. Available at: [Link]

  • Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]

  • Kappe, C. O., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications. Available at: [Link]

  • Kim, H., et al. (2022). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Organic Letters. Available at: [Link]

  • Musacchio, A. J., et al. (2020). Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis. ACS Publications. Available at: [Link]

  • ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. Available at: [Link]

  • Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Available at: [Link]

  • Growing Science. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. Available at: [Link]

  • Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. PubMed Central. Available at: [Link]

  • Open Access Journals. (n.d.). EXTENDED ABSTRACT. Open Access Journals. Available at: [Link]

  • European Patent Office. (1995). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Google Patents.
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • Scirp.org. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scirp.org. Available at: [Link]

  • PubMed. (n.d.). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. PubMed. Available at: [Link]

  • J-STAGE. (n.d.). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-STAGE. Available at: [Link]

  • ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Allen, S. K. (n.d.). SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. Thesis Document. Available at: [Link]

  • Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Supporting Information. Available at: [Link]

  • PubMed. (2011). 1H and 13C NMR characteristics of β-blockers. PubMed. Available at: [Link]

  • Google Patents. (n.d.). EP1059285A3 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Google Patents.
  • MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. Available at: [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. University of Calgary. Available at: [Link]

  • ResearchGate. (2011). (PDF) 1H and 13C NMR characteristics of β-blockers. ResearchGate. Available at: [Link]

  • ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol. Google Patents.

Sources

Exploratory

The Biological Activity of β-Amino Alcohols: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide or whitepaper on the core. Abstract The β-amino alcohol motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The β-amino alcohol motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the multifaceted biological activities of this chemical class. We will explore the fundamental principles of their structure-activity relationships (SAR), the critical influence of stereochemistry, and their diverse therapeutic applications, ranging from oncology and infectious diseases to inflammatory disorders.[2][3] This document moves beyond a simple literature review by explaining the causality behind experimental design and providing detailed, field-proven protocols for the biological evaluation of novel β-amino alcohol derivatives.

Section 1: The β-Amino Alcohol Motif: A Privileged Scaffold in Medicinal Chemistry

The 1,2-amino alcohol functionality is a key structural feature responsible for the efficacy of numerous pharmaceutical products.[4] Its utility stems from the strategic placement of a hydroxyl and an amino group, which can act as hydrogen bond donors and acceptors, facilitating critical interactions with biological targets like enzymes and receptors.[5] This scaffold is not only a component of many natural products but also a versatile building block in synthetic chemistry, allowing for the creation of diverse molecular libraries.[6][7][8]

The Paramount Role of Chirality in Biological Recognition

The carbon atom bearing the hydroxyl group in most β-amino alcohols is a stereocenter, meaning these molecules are chiral. This property is not a trivial structural detail; it is a fundamental determinant of pharmacological activity.[9] Biological systems, themselves composed of chiral molecules like amino acids and sugars, interact stereoselectively with chiral drugs.[9]

A classic and illustrative example is the β-blocker propranolol, where the (S)-(-)-enantiomer is approximately 100 times more potent in binding to β-adrenergic receptors than its (R)-(+)-mirror image.[9] This dramatic difference underscores the necessity of developing enantioselective syntheses to produce enantiomerically pure compounds, thereby maximizing therapeutic efficacy while minimizing potential off-target effects or toxicity associated with the less active enantiomer.[9][10] In some cases, however, studies have shown no significant stereochemical preference for activity, suggesting that the specific target and binding mode dictate the importance of chirality.[11]

Section 2: A Spectrum of Pharmacological Activities

The structural versatility of β-amino alcohols has led to their application across a wide range of diseases. Their derivatives have demonstrated significant potential as antimalarial, antibacterial, anticancer, and anti-tuberculosis agents.[2][12]

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of β-amino alcohol derivatives.[2][3][13][14] For instance, novel β-amino alcohols derived from the natural compound eugenol have shown enhanced cytotoxic properties against human gastric (AGS) and lung (A549) adenocarcinoma cell lines compared to the parent molecule.[13][15][16]

Mechanism of Action Insight: The anticancer effect is often mediated by the induction of apoptosis. The eugenol-derived β-amino alcohols were found to activate several caspase isoforms, which are critical executioner proteins in the apoptotic cascade.[13][16] This demonstrates a targeted mechanism of action beyond simple, non-specific cytotoxicity. Importantly, the most potent of these molecules displayed selective toxicity towards cancer cells with no appreciable toxicity towards non-cancerous human cells, a crucial attribute for any potential therapeutic agent.[13][15]

Antimicrobial & Antifungal Applications

The β-amino alcohol scaffold is a validated pharmacophore for antimicrobial agents. Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus.[2][17] They are also being investigated as potential leads for new antifungal drugs.[11]

Mechanism of Action Insight: In the context of tuberculosis, certain β-amino alcohols act as specific inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes.[18] These enzymes are crucial for mycobacterial survival, and their inhibition disrupts essential metabolic pathways, ultimately leading to bactericidal or bacteriostatic effects.[18]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of many diseases. β-amino alcohols have emerged as potent modulators of inflammatory signaling pathways. A key target in this area is the Toll-like Receptor 4 (TLR4). TLR4 signaling, often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, is directly implicated in the pathogenesis of severe sepsis.[19][20][21]

Mechanism of Action Insight: Specific β-amino alcohol derivatives have been developed that inhibit the TLR4 signaling pathway by disrupting the formation of the TLR4/MD-2 complex.[1][20] This inhibitory action prevents the downstream activation of pro-inflammatory transcription factors like NF-κB, thereby suppressing the release of inflammatory mediators such as nitric oxide (NO).[20][21] This targeted approach offers a promising therapeutic strategy for conditions driven by excessive TLR4-mediated inflammation.[21]

Cardiovascular Applications

Perhaps the most well-known application of β-amino alcohols is in cardiovascular medicine. The entire class of β-adrenergic receptor antagonists, or "beta-blockers," is built around this scaffold.[12] Drugs like propranolol, practolol, and celiprolol are used extensively to manage hypertension, angina, and cardiac arrhythmias.[22][23]

Section 3: Elucidating Mechanism of Action & Structure-Activity Relationships (SAR)

The development of potent and selective β-amino alcohol-based drugs relies on a deep understanding of their Structure-Activity Relationships (SAR). SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, providing a rational basis for drug design.

Case Study: SAR of TLR4 Inhibiting β-Amino Alcohols

The development of β-amino alcohols as TLR4 inhibitors provides an excellent case study in SAR exploration.[20][21] Researchers synthesized a library of analogues to probe the effects of different substituents on two key aromatic rings in the molecule.

  • Lipophilicity and Electronic Properties: It was observed that a combination of electronic properties and lipophilicity (the ability to dissolve in fats/lipids) played a crucial role in improving biological activity.[20] For example, adding a para-chloro group to one of the aryl rings significantly increased potency compared to the unsubstituted parent compound.[20]

  • Substitution Patterns: Further exploration showed that increasing lipophilicity with a trifluoromethyl (CF3) group led to a slight loss of activity, while adding a polar cyano (CN) group resulted in a significant loss of activity.[20] This indicates that a delicate balance of these properties is required for optimal receptor interaction.

  • Stereochemistry: The synthesis of individual enantiomers revealed that the stereochemistry of the hydroxyl group was essential for the ligand-receptor interaction, with one enantiomer often being significantly more active than the other.[20]

The quantitative results from these studies are summarized below.

Compound IDR Group (Aryl Ring 1)R1 Group (Aryl Ring 2)IC50 (µM) for NO Suppression[20]
1a HHIneffective
1j p-OEto-Cl27.8 ± 0.3
1s p-Clo-Cl16.1 ± 1.1
1y p-CF3o-Cl>20
1z p-CNo-Cl52.7 ± 2.6

Table 1: Structure-Activity Relationship (SAR) data for a series of β-amino alcohol derivatives as inhibitors of LPS-induced nitric oxide (NO) production in macrophage cells. A lower IC50 value indicates higher potency.

Section 4: Core Methodologies for Biological Evaluation

The transition from a synthesized compound to a potential drug lead requires a cascade of robust and reproducible biological assays.[24][25] The initial assessment typically involves a series of in vitro experiments to determine potency, selectivity, and cytotoxicity.[24]

General Workflow for Assessing Novel β-Amino Alcohol Derivatives

A logical, phased approach is critical to efficiently screen new compounds. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Screening cluster_2 Phase 3: Preclinical Evaluation synthesis Compound Synthesis & Purification primary_assay Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) synthesis->primary_assay cytotoxicity General Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) primary_assay->cytotoxicity selectivity Selectivity Profiling (vs. Related Targets/Kinases) cytotoxicity->selectivity cellular_moa Cell-Based Mechanism of Action (e.g., Western Blot, qPCR, Apoptosis Assay) selectivity->cellular_moa adme In Vitro ADME/Tox (Metabolism, Permeability) cellular_moa->adme invivo In Vivo Efficacy Models (Animal Studies) adme->invivo

Diagram 1: A generalized workflow for the biological evaluation of novel chemical entities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity.[26] It is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity. This is a crucial first step to determine if a compound's activity stems from targeted inhibition or simply general toxicity.[14][26]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) and a non-cancerous control cell line (e.g., human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the β-amino alcohol test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Evaluation of Antimicrobial Activity (Broth Microdilution for MIC)

Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is the gold standard for determining the potency of a potential antibiotic.[26] It provides a quantitative value that can be used to compare compounds and guide SAR studies.

Methodology:

  • Inoculum Preparation: Grow a fresh culture of the target bacterium (e.g., S. aureus, E. coli) to the logarithmic phase. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical concentration range is from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the plate, bringing the final volume to 200 µL.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: TLR4 Signaling Inhibition Assay (Nitric Oxide Measurement)

Causality: As discussed, a key mechanism for the anti-inflammatory action of some β-amino alcohols is the inhibition of the TLR4 pathway.[20] Activated macrophages produce nitric oxide (NO) as an inflammatory mediator upon stimulation with LPS. Measuring the reduction of LPS-induced NO production is a direct and quantifiable way to assess the inhibitory potency of a compound on this specific signaling pathway.[20][21]

G cluster_0 Cell Membrane LPS LPS MD2 MD2 LPS->MD2 binds TLR4 TLR4 Receptor MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 Intracellular Signaling Inhibitor β-Amino Alcohol Inhibitor Inhibitor->TLR4 BLOCKS NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Diagram 2: Simplified TLR4 signaling pathway and the inhibitory action of β-amino alcohols.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the β-amino alcohol test compounds for 1 hour before stimulation.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce NO production. Include an unstimulated control and an LPS-only control.

  • Nitrite Measurement (Griess Assay): NO is unstable and rapidly oxidizes to nitrite in the culture medium. The concentration of nitrite is measured as a proxy for NO production.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for the inhibition of NO production.

Section 5: Conclusion and Future Perspectives

The β-amino alcohol scaffold is undeniably a validated and highly fruitful starting point for the discovery of new therapeutic agents.[2] Its prevalence in approved drugs for cardiovascular, respiratory, and infectious diseases is a testament to its favorable pharmacological properties.[1][12] The ongoing research into their anticancer and anti-inflammatory activities demonstrates that the full potential of this structural class is still being explored.[13][20]

Future advancements will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with higher selectivity for their intended target over related proteins to minimize off-target effects.

  • Novel Mechanisms: Exploring new biological targets and pathways that can be modulated by β-amino alcohol-based ligands.

  • Conformationally Constrained Analogues: Incorporating the β-amino alcohol motif into more rigid structures, such as small rings, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.[4]

  • Advanced Drug Delivery: Developing novel formulations or pro-drug strategies to improve the pharmacokinetic and metabolic profiles of promising lead compounds.

By combining rational design based on SAR with robust biological evaluation protocols, the β-amino alcohol framework will continue to be a rich source of innovative medicines for the foreseeable future.

Section 6: References

  • Synthesis and therapeutic application of beta-amino alcohol derivatives - ResearchGate. ResearchGate. [Link]

  • Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. MDPI. [Link]

  • Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(ii) and zinc(ii) complexes evaluated by experimental and theoretical methods. Royal Society of Chemistry. [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed. [Link]

  • Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. ACS Publications. [Link]

  • Eugenol β-amino/β-alkoxy alcohols with selective anticancer activity. Universidade do Minho Repository. [Link]

  • (PDF) Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. ResearchGate. [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. National Institutes of Health. [Link]

  • EXTENDED ABSTRACT. Open Access Journals. [Link]

  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. [Link]

  • Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. ACS Publications. [Link]

  • Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. PubMed. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

  • Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Publications. [Link]

  • CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. CHEM21. [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. MDPI. [Link]

  • Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. PubMed. [Link]

  • Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. National Institutes of Health. [Link]

  • Synthesis, Antibacterial and Antitubercular Evaluation of Cardanol and Glycerol‑Based β-Amino Alcohol Derivatives. ResearchGate. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Institutes of Health. [Link]

  • Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. PubMed. [Link]

  • Green Progression for Synthesis of Regioselective β-Amino Alcohols and Chemoselective Alkylated Indoles. ACS Publications. [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. [Link]

  • One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research. [Link]

  • β-Aminocarbonyl Compounds: Chemistry and Biological Activities. ResearchGate. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

Sources

Foundational

Chiral Dynamics and Resolution Strategies for 1-Amino-3-(phenethylamino)propan-2-ol: A Technical Guide

Executive Summary 1-Amino-3-(phenethylamino)propan-2-ol (CAS 413573-38-3) is a highly versatile chiral building block characterized by its 1,3-diaminopropan-2-ol structural motif. This motif is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-(phenethylamino)propan-2-ol (CAS 413573-38-3) is a highly versatile chiral building block characterized by its 1,3-diaminopropan-2-ol structural motif. This motif is a privileged pharmacophore in drug development, frequently utilized in the design of peptidomimetic aspartic protease inhibitors and beta-adrenergic receptor modulators[1]. The stereocenter at the C2 position (the hydroxyl-bearing carbon) dictates the three-dimensional conformation of the molecule, which is the primary determinant of target binding affinity and off-target toxicity.

This whitepaper provides an in-depth mechanistic analysis of the chiral properties of 1-Amino-3-(phenethylamino)propan-2-ol, detailing diversity-oriented asymmetric synthesis pathways, self-validating analytical workflows, and the causality behind critical experimental choices.

Structural and Mechanistic Significance of the C2 Stereocenter

The core backbone of 1-Amino-3-(phenethylamino)propan-2-ol features two distinct nitrogen environments (a primary amine and a secondary phenethyl-substituted amine) flanking a secondary alcohol.

The Causality of Chirality in Target Binding

In biological systems, the C2 hydroxyl group acts as a critical hydrogen bond donor and acceptor. For instance, in aspartic protease inhibitors, the anti-1,3-diaminopropan-2-ol core mimics the transition state of peptide bond cleavage, requiring a specific spatial orientation to lock into the catalytic aspartate residues[1]. An incorrect stereoisomer (e.g., (R) instead of (S) ) results in severe steric clashes within the binding pocket, drastically reducing the binding affinity and potentially triggering off-target toxicity. Consequently, controlling the absolute configuration of this stereocenter is not merely a regulatory requirement but a fundamental thermodynamic necessity for drug efficacy.

Diversity-Oriented Asymmetric Synthesis

While late-stage chiral resolution of racemic mixtures is possible, it intrinsically limits the theoretical yield to 50%[2]. To circumvent this, modern diversity-oriented synthesis relies on enantiopure chiral epoxides (such as (S) -glycidol or (S) -epichlorohydrin) to establish absolute stereocontrol from the very first step[1].

Protocol A: Asymmetric Synthesis via Epoxide Ring Opening

This protocol is designed as a self-validating system. Proceed to the next step only if the validation checkpoint is met.

Step 1: Epoxide Activation and Nucleophilic Attack

  • Dissolve 1.0 equivalent of enantiopure (S) -epichlorohydrin in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C to prevent uncontrolled exothermic degradation.

  • Dropwise, add 1.05 equivalents of phenethylamine. The regioselectivity is governed by steric hindrance; the amine preferentially attacks the less hindered terminal carbon of the epoxide.

  • Validation Checkpoint: After 4 hours, sample the reaction mixture via TLC (Thin-Layer Chromatography) or LC-MS. The system is validated for progression only if the starting epoxide peak has completely disappeared. If unreacted epoxide remains, the reaction is incomplete, which will invalidate downstream yield calculations and lead to complex impurity profiles.

Step 2: Amination of the Halohydrin Intermediate

  • Transfer the resulting (S) -1-chloro-3-(phenethylamino)propan-2-ol intermediate into a high-pressure reactor.

  • Add a 10-fold molar excess of aqueous ammonia (NH₄OH) to drive the substitution reaction and minimize the formation of secondary amine dimers.

  • Heat the sealed reactor to 60 °C for 12 hours.

Step 3: Isolation and Purification

  • Extract the crude product using dichloromethane (DCM).

  • Because 1,3-diamino-2-propanol derivatives are highly polar and susceptible to thermal degradation at high temperatures (boiling point ~235 °C at atmospheric pressure), purify the crude extract using short-path vacuum distillation[3].

  • Validation Checkpoint: Maintain the condenser water at 45–50 °C. The product is a solid at room temperature; if the condenser is too cold, the product will crystallize and block the apparatus, invalidating the purification yield[3].

Synthesis A Chiral Epoxide (e.g., (S)-Epichlorohydrin) B Phenethylamine Nucleophilic Attack A->B Step 1 C Intermediate: (S)-1-Chloro-3-(phenethylamino) propan-2-ol B->C Ring Opening D Amination (NH3 / NH4OH) C->D Step 2 E Enantiopure (S)-1-Amino-3- (phenethylamino)propan-2-ol D->E Substitution

Synthetic pathway for enantiopure 1-Amino-3-(phenethylamino)propan-2-ol via chiral epoxides.

Analytical Validation: Determining Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess (%ee) is critical. The 1,3-diaminopropan-2-ol motif is highly polar. If analyzed underivatized on standard stationary phases, it is prone to severe peak tailing due to secondary hydrogen-bonding interactions with silanol groups.

Protocol B: Enantiomeric Excess Determination via Chiral HPLC

This protocol utilizes derivatization to mask polar groups and a self-validating system suitability test (SST).

Step 1: Sample Derivatization (Silylation)

  • Accurately weigh 1–2 mg of the synthesized 1-Amino-3-(phenethylamino)propan-2-ol into a glass vial.

  • Add 0.5 mL of anhydrous acetonitrile.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[3]. Causality: BSTFA silylates both the hydroxyl group and the amines, drastically reducing polarity, improving peak shape, and ensuring accurate integration of the enantiomeric peaks.

  • Heat at 70 °C for 30 minutes, then cool to room temperature.

Step 2: System Suitability Testing (Self-Validation)

  • Prepare a derivatized racemic standard (50:50 mixture of (R) and (S) enantiomers).

  • Inject the racemic standard into the Chiral HPLC system (e.g., Chiralpak AD-H column).

  • Validation Checkpoint: Calculate the resolution factor ( Rs​ ) between the two enantiomer peaks. The analytical run is validated only if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , the mobile phase modifier (e.g., Diethylamine, DEA) must be adjusted to suppress non-specific binding before analyzing the actual sample.

Step 3: Sample Analysis

  • Inject the derivatized synthesis batch.

  • Integrate the areas under the curve (AUC) for the (R) and (S) peaks to calculate the %ee:

    ee(%)=AUCR​+AUCS​∣AUCR​−AUCS​∣​×100

Analytical A Sample Preparation (1-2 mg of Compound) B Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) A->B C Chiral Chromatography (HPLC / SFC) B->C D Data Analysis (Calculate Enantiomeric Excess %ee) C->D

Analytical workflow for determining the enantiomeric excess (ee) of the chiral diamino alcohol.

Quantitative Data Summary

The following table summarizes the validated analytical parameters for evaluating the chiral and chemical purity of 1-Amino-3-(phenethylamino)propan-2-ol derivatives.

Analytical TechniqueStationary Phase / ColumnMobile Phase / CarrierTemperatureDetectionTypical Resolution ( Rs​ )
Chiral HPLC (Derivatized)Chiralpak AD-H (Amylose tris)Hexane/IPA/DEA (80:20:0.1)25 °CUV (210 nm) >1.5 (Baseline)
Chiral SFC (Derivatized)Chiralcel OD-HCO₂ / Methanol + 0.1% DEA35 °CUV / MS >2.0
GC-MS (Chemical Purity)DB-5ms (Non-polar capillary)Helium (1.0 mL/min)Gradient (100 to 280 °C)MS (EI, 70 eV)N/A (Achiral check)

References

  • [1] Chiral Epoxy-Imine Building Block for Diversity-Oriented Synthesis of Peptidomimetic Aspartic Protease Inhibitors | The Journal of Organic Chemistry - ACS Publications. URL:

  • [2] Enantioselective Desymmetrizing Hydroalkoxylation of 1,4- and 1,8-Diynes Enabled by Chiral Brønsted Acid Catalysis | ACS Publications. URL:

  • [3] Technical Support Center: Purification of Commercial 1,3-Diamino-2-propanol | Benchchem. URL:

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Amino-3-(phenethylamino)propan-2-ol from Epichlorohydrin: A Regioselective Three-Step Protocol

Strategic Overview & Retrosynthetic Logic The synthesis of 1-amino-3-(phenethylamino)propan-2-ol requires the precise assembly of an asymmetric diamino alcohol scaffold. While the starting material, epichlorohydrin, prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of 1-amino-3-(phenethylamino)propan-2-ol requires the precise assembly of an asymmetric diamino alcohol scaffold. While the starting material, epichlorohydrin, provides the necessary three-carbon backbone and two electrophilic sites (an alkyl chloride and an epoxide), its direct reaction with ammonia is synthetically unviable. Direct amination of epichlorohydrin with ammonia is difficult to control and leads to the rapid formation of 1[1].

To achieve absolute regiocontrol and prevent over-alkylation, this protocol utilizes a modified Gabriel synthesis approach. By employing phthalimide as a sterically bulky, protected ammonia equivalent, we can isolate the mono-alkylation event to form a stable epoxide intermediate, 2[2]. Subsequent regioselective ring opening with phenethylamine, followed by a mild3[3], yields the target diamine with high fidelity.

Reaction Workflow

G Start Epichlorohydrin + Potassium Phthalimide Step1 Step 1: Nucleophilic Substitution & Intramolecular Cyclization Start->Step1 Epoxide N-(2,3-epoxypropyl)phthalimide (Stable Intermediate) Step1->Epoxide Step2 Step 2: Regioselective SN2 Ring Opening (Phenethylamine) Epoxide->Step2 ProtectedAmine 1-phthalimido-3-(phenethylamino)propan-2-ol Step2->ProtectedAmine Step3 Step 3: Ing-Manske Deprotection (Hydrazine Hydrate) ProtectedAmine->Step3 Product 1-Amino-3-(phenethylamino)propan-2-ol (Target Diamine) Step3->Product Waste Phthalhydrazide (Insoluble Byproduct) Step3->Waste Precipitates

Workflow for the regioselective synthesis of 1-amino-3-(phenethylamino)propan-2-ol.

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: Synthesis of N-(2,3-epoxypropyl)phthalimide

Causality: Utilizing potassium phthalimide restricts the reaction to a single substitution event. The initial nucleophilic attack opens the epoxide to form a chlorohydrin intermediate, which rapidly undergoes base-catalyzed intramolecular cyclization (Williamson ether-type synthesis) to reform the epoxide ring on the terminal carbons. Excess epichlorohydrin is used as both reactant and solvent to suppress dimerization.

  • Suspend 1.0 equivalent of potassium phthalimide in 3.0 equivalents of epichlorohydrin.

  • Heat the mixture to 110–120 °C under a nitrogen atmosphere with vigorous stirring for 3 hours.

  • Self-Validation (In-Process): As the reaction proceeds, the physical appearance of the suspension will change as the dense potassium phthalimide is consumed and fine, white potassium chloride (KCl) precipitates.

  • Cool the mixture to room temperature. Remove the excess epichlorohydrin via vacuum distillation.

  • Partition the crude residue between dichloromethane (DCM) and distilled water to remove the KCl salts.

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and recrystallize the crude product from hot ethanol.

  • Self-Validation (Endpoint): The successful formation of the purified epoxide is confirmed by the isolation of white, needle-like crystals. Verify the melting point (expected range: 96–98 °C).

Step 2: Regioselective Ring Opening with Phenethylamine

Causality: The epoxide ring of N-(2,3-epoxypropyl)phthalimide is highly polarized. The primary amine of phenethylamine acts as a nucleophile, attacking the less sterically hindered terminal carbon (C3) via a strict SN​2 trajectory. This regioselectivity guarantees the formation of the secondary alcohol at the C2 position, establishing the correct structural isomer.

  • Dissolve 1.0 equivalent of N-(2,3-epoxypropyl)phthalimide in anhydrous methanol to achieve a 0.5 M concentration.

  • Add 1.1 equivalents of phenethylamine dropwise at room temperature to prevent exothermic spiking.

  • Heat the reaction mixture to 60 °C and maintain for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) mobile phase. The UV-active starting material spot will disappear. Stain the TLC plate with ninhydrin and heat; the appearance of a new, lower Rf​ spot that stains deep blue/purple confirms the formation of the secondary amine.

  • Concentrate the mixture under reduced pressure to yield crude 1-phthalimido-3-(phenethylamino)propan-2-ol as a viscous oil. Proceed to Step 3 without further purification.

Step 3: Ing-Manske Deprotection

Causality: Traditional hydrolysis of phthalimides requires harsh acidic or basic conditions (e.g., refluxing concentrated HCl) that can degrade the newly formed amino alcohol. The Ing-Manske procedure utilizes hydrazine hydrate to cleave the phthalimide under mild, neutral conditions. Hydrazine selectively attacks the imide carbonyls, driven by the thermodynamic sink of forming4[4], an incredibly stable and insoluble byproduct.

  • Dissolve the crude 1-phthalimido-3-(phenethylamino)propan-2-ol (1.0 eq) in absolute ethanol.

  • Add 1.5 equivalents of hydrazine hydrate (80% aqueous solution).

  • Reflux the mixture at 80 °C for 3 hours.

  • Self-Validation (In-Process): After 30–60 minutes of reflux, a voluminous, heavy white precipitate of phthalhydrazide will begin to form. This phase change is a definitive visual confirmation that the deprotection is occurring.

  • Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of phthalhydrazide.

  • Filter the suspension through a Celite pad and wash the filter cake with cold ethanol.

  • Self-Validation (Endpoint): To ensure absolute purity and removal of residual hydrazine/phthalhydrazide, dissolve the concentrated filtrate in dilute HCl (pH 2) and extract with DCM to remove organic impurities. Basify the aqueous layer with 2M NaOH to pH 12, and extract the free base target molecule into DCM. Evaporation yields pure 1-amino-3-(phenethylamino)propan-2-ol.

Quantitative Data Summary

Reaction StepPrimary ReactantsMolar RatioSolventTemp (°C)Time (h)Expected Yield (%)
1. Epoxidation Epichlorohydrin : K-Phthalimide3.0 : 1.0Neat120375–80
2. Ring Opening Epoxide : Phenethylamine1.0 : 1.1Methanol601285–90
3. Deprotection Intermediate : Hydrazine Hydrate1.0 : 1.5Ethanol80370–80

References

  • US7431799B2 - Epichlorohydrin-based polymers containing primary amino groups used as additives in papermaking. Google Patents. 1

  • N-(2,3-EPOXYPROPYL)PHTHALIMIDE 5455-98-1 wiki. Guidechem. 2

  • Gabriel Synthesis. Thermo Fisher Scientific - US. 3

  • (PDF) Intermediates in the Ing-Manske reaction. ResearchGate. 4

Sources

Application

Application Notes and Protocols for the Recrystallization of 1-Amino-3-(phenethylamino)propan-2-ol

Introduction 1-Amino-3-(phenethylamino)propan-2-ol is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount for the successful progression of multi-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Amino-3-(phenethylamino)propan-2-ol is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount for the successful progression of multi-step syntheses and for ensuring the safety and efficacy of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of 1-Amino-3-(phenethylamino)propan-2-ol via recrystallization, a fundamental technique for the purification of solid organic compounds.[1] The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that explains the rationale behind each step to ensure a robust and reproducible purification process.

The core principle of recrystallization is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solvent. This guide will detail a solvent-pair recrystallization method, which is often effective for amino alcohols.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of amino alcohols similar to 1-Amino-3-(phenethylamino)propan-2-ol is provided below. These properties are critical for understanding the behavior of the compound during the recrystallization process.

PropertyValue/DescriptionSignificance in Recrystallization
Physical Form Expected to be a solid at room temperature.[3]Recrystallization is a suitable purification method for solids.
Polarity The molecule possesses both polar (amino and hydroxyl groups) and non-polar (phenethyl group) regions.This dual nature influences its solubility in various organic solvents and suggests that a solvent-pair system may be effective.[2]
Boiling Point High boiling point, susceptible to decomposition at atmospheric pressure.This makes vacuum distillation a potential alternative for purification, but recrystallization is often preferred for its simplicity and efficiency in removing certain impurities.[2]
pKa The amino groups are basic.The basicity of the molecule allows for the possibility of salt formation for purification, which can be an alternative strategy if recrystallization of the free base is challenging.[4][5]

Experimental Workflow for Recrystallization

The following diagram illustrates the general workflow for the recrystallization of 1-Amino-3-(phenethylamino)propan-2-ol.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation and Drying start Crude Solid dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Isopropanol) start->dissolve add_antisolvent Add 'poor' anti-solvent (e.g., Heptane) until cloudy dissolve->add_antisolvent clarify Add a few drops of 'good' solvent to clarify add_antisolvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in an ice bath cool_rt->cool_ice filtration Collect crystals by vacuum filtration cool_ice->filtration wash Wash with cold solvent mixture filtration->wash dry Dry under vacuum wash->dry end_product Purified Crystalline Product dry->end_product

Caption: Step-by-step workflow for the recrystallization process.

Detailed Recrystallization Protocol

This protocol employs a solvent-pair system, which is highly effective for compounds that are either too soluble or not soluble enough in a single solvent.[2][6] The "good" solvent will dissolve the compound readily when hot, while the "poor" solvent (anti-solvent) will be miscible with the "good" solvent but will not dissolve the compound well at any temperature.

Materials and Equipment:

  • Crude 1-Amino-3-(phenethylamino)propan-2-ol

  • Isopropanol (Reagent Grade)

  • n-Heptane (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Vacuum oven or desiccator

Protocol Steps:

  • Solvent Screening (Optional but Recommended):

    • To determine the optimal solvent system, test the solubility of a small amount of the crude product in various solvents at both room and elevated temperatures.

    • Potential "good" solvents include isopropanol, ethanol, and ethyl acetate.

    • Potential "poor" solvents (anti-solvents) include hexane, heptane, and toluene.

    • A good solvent system will show high solubility at high temperatures and low solubility at room temperature.[2]

  • Dissolution:

    • Place the crude 1-Amino-3-(phenethylamino)propan-2-ol in a clean Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the hot "good" solvent (e.g., isopropanol) to just dissolve the compound. Gentle heating on a hot plate with stirring will be required. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[1]

  • Crystallization:

    • Once the compound is fully dissolved, slowly add the "poor" anti-solvent (e.g., n-heptane) dropwise while the solution is still hot and stirring, until the solution becomes slightly turbid. This indicates that the solution is saturated.

    • If the solution becomes too cloudy, add a few drops of the hot "good" solvent until the solution is clear again.[6]

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical to promote the formation of large, pure crystals and prevent the compound from "oiling out".[1][6]

    • For maximum yield, the flask can be subsequently placed in an ice bath or refrigerator for at least 30 minutes to further decrease the solubility of the compound.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture (in the same ratio as the final crystallization mixture) to remove any remaining impurities adhering to the crystal surface.[2]

    • Dry the purified crystals under vacuum to a constant weight to remove any residual solvent.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound "Oils Out" The solution is cooling too quickly, or the boiling point of the solvent is lower than the melting point of the solute.Reheat the solution to dissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly.[6]
No Crystals Form The solution is not sufficiently supersaturated, or there are impurities inhibiting crystallization.Try scratching the inside of the flask with a glass rod to provide a nucleation site.[6] Alternatively, add a seed crystal of the pure compound. If these fail, evaporate some of the solvent to increase the concentration and attempt to cool and crystallize again.[6]
Low Recovery Too much solvent was used initially, or the compound has significant solubility in the cold solvent mixture.Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath for a longer period to maximize precipitation.
Colored Impurities Remain The impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] Be aware that charcoal can also adsorb some of the desired product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable. Avoid open flames.

  • Refer to the Safety Data Sheet (SDS) for 1-Amino-3-(phenethylamino)propan-2-ol and all solvents used for detailed safety information.

References

  • University of Alberta. Recrystallization1. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 1-Amino-3-(phenethylamino)propan-2-ol

Introduction: The Analytical Imperative 1-Amino-3-(phenethylamino)propan-2-ol is a substituted propanolamine derivative. Its structure, featuring a secondary amine, a hydroxyl group, and a phenethyl moiety, suggests pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

1-Amino-3-(phenethylamino)propan-2-ol is a substituted propanolamine derivative. Its structure, featuring a secondary amine, a hydroxyl group, and a phenethyl moiety, suggests potential applications as a synthon in medicinal chemistry or as an analog in pharmacological studies. The presence of multiple functional groups and a chiral center necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. An inadequate characterization can lead to erroneous biological data and compromise developmental timelines. This guide presents an integrated workflow for establishing a robust analytical profile of the compound.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for determining the purity of a compound and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred technique for non-volatile, polar compounds like 1-Amino-3-(phenethylamino)propan-2-ol.

High-Performance Liquid Chromatography (HPLC)

Principle of Separation: Reversed-phase HPLC (RP-HPLC) separates analytes based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. For basic compounds such as this target amine, chromatographic performance can be challenging, often resulting in poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, the mobile phase is typically buffered at a low pH (e.g., pH 3-4) to ensure the amine is protonated, and a high-purity, end-capped column is used.[1][2] This strategy ensures a single, positively charged species interacts predictably with the stationary phase, leading to symmetrical peaks.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.

  • Instrumentation and Conditions:

    • System: UHPLC or HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: A C18 or Phenyl-Hexyl column with high-purity silica is recommended. Phenyl phases can offer alternative selectivity for aromatic compounds through π-π interactions.[2]

      • Example: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 3.8 with formic acid.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is employed to ensure elution of the main peak with good resolution from any potential impurities of different polarity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm and 254 nm. The phenethyl group provides UV absorbance.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Data Presentation: HPLC Method Parameters

ParameterValue / ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry standard for reversed-phase; provides good retention for moderately polar compounds.
Mobile Phase A: 10 mM NH₄HCO₂ (pH 3.8) B: AcetonitrileBuffered low pH ensures protonation of the amine for good peak shape.[1]
Gradient 5% B to 95% B over 15 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a balance of speed and efficiency.
Temperature 30 °CImproves peak shape and ensures reproducible retention times.
Detection (UV) 215 nmMaximizes sensitivity for the aromatic ring and amine functionality.

Method Validation: For quantitative applications, this method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[3]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide orthogonal information to confirm the molecular structure and identity of the compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules and is commonly coupled with HPLC (LC-MS). It provides the molecular weight of the compound and structural information from its fragmentation patterns.[4]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in Section 2.1 to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms are readily protonated.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Cone Voltage: 20 - 40 V (adjust to control fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: ~600 L/hr.

    • Scan Range: m/z 50 - 500.

  • Tandem MS (MS/MS): To confirm the structure, select the protonated molecular ion ([M+H]⁺) as the precursor and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Expected Mass Spectral Data

IonCalculated m/zDescription
[M+H]⁺ 211.16Protonated molecular ion.
Fragment 1 120.08Loss of the aminopropanol side chain via cleavage beta to the phenyl ring.
Fragment 2 91.05Tropylium ion, characteristic of a phenethyl moiety.
Fragment 3 74.06Cleavage yielding the protonated 1-aminopropan-2-ol fragment.

G cluster_0 Precursor Ion cluster_1 Key Fragments Precursor [M+H]⁺ m/z = 211.16 Frag1 m/z = 120.08 Precursor->Frag1 Loss of C₄H₁₁NO Frag2 m/z = 91.05 Precursor->Frag2 Loss of C₈H₁₀ Frag3 m/z = 74.06 Precursor->Frag3 Loss of C₈H₉

Sources

Application

Synthesis of β-Amino Alcohols via Ring-Opening of Epoxides with Amines: An Application and Protocol Guide

Abstract The synthesis of β-amino alcohols is a cornerstone of modern organic and medicinal chemistry, providing critical building blocks for a vast array of pharmaceuticals, chiral auxiliaries, and biologically active c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of β-amino alcohols is a cornerstone of modern organic and medicinal chemistry, providing critical building blocks for a vast array of pharmaceuticals, chiral auxiliaries, and biologically active compounds.[1][2][3] Among the various synthetic routes, the ring-opening of epoxides with amines stands out as the most direct and atom-economical method.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of this pivotal transformation. We will delve into the mechanistic nuances that govern regioselectivity and stereoselectivity, explore a range of catalytic systems, and present detailed, field-proven protocols.

Introduction: The Significance of β-Amino Alcohols

β-Amino alcohols are ubiquitous structural motifs found in numerous natural products and medicinally important molecules.[4] Their applications are diverse, ranging from their use as intermediates in the synthesis of cosmetics and daily-use products to their role as precursors for complex cyclic organic compounds.[4] Notably, this class of compounds is integral to the structure of many pharmaceuticals, including β-blockers for cardiovascular diseases, antimalarial agents, and HIV-1 protease inhibitors.[3][5] The direct synthesis of β-amino alcohols through the aminolysis of epoxides is a highly attractive and versatile method.[1][3]

Mechanistic Insights: Controlling Regio- and Stereoselectivity

The reaction between an epoxide and an amine involves the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The outcome of this reaction, specifically its regioselectivity and stereoselectivity, is highly dependent on the reaction conditions and the nature of the substrates and catalysts employed.

Reaction Mechanism: SN1 vs. SN2 Pathways

The ring-opening of epoxides can proceed through either an SN1 or SN2-type mechanism, which dictates the regiochemical outcome.

  • SN2 Mechanism: Under neutral or basic conditions, the reaction typically follows an SN2 pathway. The amine, acting as a nucleophile, attacks the sterically least hindered carbon of the epoxide ring.[6] This results in an inversion of stereochemistry at the site of attack, leading to the formation of trans products.[6][7]

  • SN1-like Mechanism: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide a better electrophile. For unsymmetrical epoxides, particularly those with a tertiary or benzylic carbon, the reaction can proceed through a more SN1-like mechanism. The nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[6][7][8]

G cluster_0 Epoxide Ring-Opening Pathways Epoxide Epoxide SN2_Pathway SN2 Pathway (Basic/Neutral Conditions) Epoxide->SN2_Pathway Amine SN1_Pathway SN1-like Pathway (Acidic Conditions) Epoxide->SN1_Pathway Amine, H+ Amine Amine Catalyst Catalyst Catalyst->SN1_Pathway Less_Substituted_Attack Attack at Less Hindered Carbon SN2_Pathway->Less_Substituted_Attack More_Substituted_Attack Attack at More Substituted Carbon SN1_Pathway->More_Substituted_Attack Trans_Product trans-β-Amino Alcohol Less_Substituted_Attack->Trans_Product More_Substituted_Attack->Trans_Product

Caption: Mechanistic pathways for epoxide ring-opening with amines.

Factors Influencing Regioselectivity

The choice of catalyst and the electronic and steric properties of both the epoxide and the amine play a crucial role in determining the regioselectivity of the reaction.

  • Steric Effects: In the absence of strong electronic influences, the nucleophilic amine will preferentially attack the sterically less hindered carbon of the epoxide, following the SN2 pathway.[7][9]

  • Electronic Effects: For epoxides with substituents that can stabilize a positive charge, such as a phenyl group (styrene oxide), the reaction can favor attack at the more substituted carbon, especially under acidic conditions.[8][10] Aromatic amines tend to attack the benzylic carbon of styrene oxide, while aliphatic amines often attack the terminal carbon.[8][10]

  • Catalyst: Lewis acids and Brønsted acids can activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[4][11] The choice of catalyst can significantly influence the regioselectivity. For instance, some metal-based catalysts can direct the amine to a specific carbon atom through coordination effects.[11]

Catalytic Systems for Epoxide Aminolysis

While the uncatalyzed reaction between epoxides and amines can occur, it often requires harsh conditions such as high temperatures and long reaction times, and may suffer from poor regioselectivity.[8][12] A wide variety of catalysts have been developed to promote this reaction under milder conditions with improved efficiency and selectivity.

Catalyst TypeExamplesKey Advantages
Lewis Acids Zn(ClO₄)₂·6H₂O[10][13], YCl₃[4][11], Sc(OTf)₃, InBr₃[5], CeCl₃[14]High efficiency, mild reaction conditions, excellent chemo-, regio-, and stereoselectivity.[10]
Brønsted Acids Acetic acid[15], Silica-bonded S-sulfonic acid (SBSSA)[8]Metal-free, environmentally benign, high yields, and excellent regioselectivity.[15]
Organocatalysts Tertiary amines (e.g., DABCO, Et₃N)[16], Chiral sulfinamides[14]Metal-free, can be used in aqueous media, potential for asymmetric synthesis.[14][16]
Heterogeneous Catalysts Graphite oxide[17], Fe-Zn double metal cyanide[18], Sulfated zirconia[5][9]Reusable, easy separation from the reaction mixture, environmentally friendly.[8][17]
Biocatalysts Lipases[2]Eco-friendly, mild reaction conditions, potential for continuous-flow systems.[2]

Experimental Protocols

The following protocols are provided as a starting point and can be optimized for specific substrates and desired outcomes.

General Protocol for Lewis Acid-Catalyzed Aminolysis of Epoxides under Solvent-Free Conditions

This protocol is adapted from methodologies utilizing catalysts like YCl₃ or Zn(ClO₄)₂·6H₂O.[4][13]

Materials:

  • Epoxide (1 mmol)

  • Amine (1 mmol)

  • Lewis acid catalyst (e.g., YCl₃, 1 mol%)[4]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dichloromethane (CH₂Cl₂) or Diethyl ether for workup

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the epoxide (1 mmol) and the amine (1 mmol).

  • Add the Lewis acid catalyst (e.g., 0.01 mmol of YCl₃) to the mixture.[4]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with dichloromethane or diethyl ether.[8][12]

  • If a solid catalyst was used, filter the mixture to remove the catalyst.[8]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure β-amino alcohol.[8][12]

G Start Start Combine_Reactants Combine Epoxide, Amine, and Catalyst Start->Combine_Reactants Stir_at_RT Stir at Room Temperature Combine_Reactants->Stir_at_RT Monitor_Reaction Monitor by TLC Stir_at_RT->Monitor_Reaction Reaction_Complete Reaction_Complete Monitor_Reaction->Reaction_Complete Reaction_Complete->Stir_at_RT No Workup Dilute, Filter (if needed), Wash, and Dry Reaction_Complete->Workup Yes Concentrate Concentrate under Reduced Pressure Workup->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure β-Amino Alcohol Purify->End

Caption: General workflow for Lewis acid-catalyzed epoxide aminolysis.

Protocol for Acetic Acid-Mediated Aminolysis of Epoxides

This metal-free protocol is advantageous for its simplicity and environmental friendliness.[15]

Materials:

  • Epoxide (1 mmol)

  • Amine (1.2 mmol)

  • Acetic acid (2 mmol)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the epoxide (1 mmol) and amine (1.2 mmol) in a minimal amount of a suitable solvent if necessary, or run the reaction neat.

  • Add acetic acid (2 mmol) to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 60 °C, depending on the substrates) and monitor by TLC.

  • After completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired β-amino alcohol.

Troubleshooting and Safety Considerations

  • Low Yields: If yields are low, consider increasing the reaction temperature, extending the reaction time, or using a more active catalyst. For less reactive amines, a slight excess of the amine may be beneficial.[12] Microwave irradiation has also been shown to reduce reaction times and improve yields, especially for sterically hindered epoxides.

  • Poor Regioselectivity: The regioselectivity can often be tuned by changing the catalyst or solvent. For instance, moving from acidic to basic/neutral conditions can favor attack at the less substituted carbon.

  • Side Reactions: Under strongly acidic conditions, epoxides can sometimes rearrange to form aldehydes or ketones. Careful control of the amount of acid catalyst is important. Polymerization of the epoxide can also be a side reaction, which can be minimized by slow addition of the catalyst or by using a less reactive catalyst.

  • Safety: Epoxides are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Many of the amines and catalysts used can also be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The ring-opening of epoxides with amines is a powerful and versatile method for the synthesis of β-amino alcohols. By understanding the underlying reaction mechanisms and carefully selecting the appropriate catalytic system and reaction conditions, researchers can achieve high yields and excellent control over regioselectivity and stereoselectivity. The protocols provided in this guide offer a solid foundation for the practical application of this important transformation in both academic and industrial research settings.

References

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing).
  • A plausible mechanism for the ring-opening reactions of epoxides with amines catalyzed by YCl3.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Source not available].
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
  • YCl 3 -Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. SciSpace.
  • Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. PubMed.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines.
  • EXTENDED ABSTRACT. Open Access Journals.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Recent trends in ring opening of epoxides by amines as nucleophiles. Taylor & Francis Online.
  • β-Amino alcohol synthesis by amination (alkyl
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.
  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online.
  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Arom
  • Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. [Source not available].
  • Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. [Source not available].
  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cycliz
  • Epoxides: Small Rings to Play with under Asymmetric Organoc
  • Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a.
  • Graphite oxide catalyzed synthesis of $\beta $-amino alcohols by ring-opening of epoxides. TÜBİTAK Academic Journals.

Sources

Method

1-Amino-3-(phenethylamino)propan-2-ol as a ligand in catalysis

An In-Depth Guide to the Application of 1-Amino-3-(phenethylamino)propan-2-ol as a Chiral Ligand in Asymmetric Catalysis Audience: Researchers, scientists, and drug development professionals. Abstract 1-Amino-3-(phenethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 1-Amino-3-(phenethylamino)propan-2-ol as a Chiral Ligand in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Amino-3-(phenethylamino)propan-2-ol is a chiral β-amino alcohol that serves as a highly effective ligand in transition metal-catalyzed reactions, most notably in asymmetric transfer hydrogenation (ATH). Its structure, featuring a secondary alcohol and two distinct amine functionalities, allows for the formation of stable, well-defined metal complexes that create a potent chiral environment. This guide provides a comprehensive overview of the synthesis, catalytic mechanism, and practical application of this ligand, with a focus on the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. Detailed experimental protocols, mechanistic insights, and expected outcomes are presented to enable researchers to effectively utilize this catalytic system for the synthesis of enantiomerically enriched secondary alcohols, which are critical building blocks in pharmaceutical development.

The Ligand: Synthesis and Characterization

The efficacy of a catalytic system often begins with the purity and structural integrity of the ligand. 1-Amino-3-(phenethylamino)propan-2-ol is a member of the β-amino alcohol family, a privileged class of ligands for asymmetric synthesis.[1][2] Its synthesis is straightforward, typically involving the ring-opening of a suitable chiral epoxide with phenethylamine. This approach provides reliable access to the enantiomerically pure ligand.

Representative Synthesis Protocol

A common route to this class of compounds involves the nucleophilic attack of an amine on an epoxide. The following protocol outlines a general procedure.

Materials:

  • (R)- or (S)-Glycidyl nosylate (or a similar chiral glycidyl derivative)

  • Phenethylamine

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Reagents for work-up and purification (e.g., aqueous HCl, aqueous NaHCO₃, anhydrous MgSO₄, silica gel)

Procedure:

  • Dissolve the chiral glycidyl derivative (1.0 eq.) and phenethylamine (1.1 eq.) in the chosen aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the base (1.5 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired 1-amino-3-(phenethylamino)propan-2-ol. The primary amine may require a protecting group strategy depending on the specific glycidyl precursor used, followed by deprotection.

G cluster_start Starting Materials A Chiral Glycidyl Derivative C Nucleophilic Ring-Opening (Aprotic Solvent, Base) A->C B Phenethylamine B->C D Aqueous Work-up (Extraction & Washing) C->D E Purification (Column Chromatography) D->E F Final Product: 1-Amino-3-(phenethylamino)propan-2-ol E->F

Caption: General workflow for the synthesis of the target ligand.

Application in Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and imines, providing a safer and more operationally simple alternative to high-pressure hydrogenation.[1] The success of this reaction hinges on the catalyst, which consists of a transition metal (typically Ruthenium) and a chiral ligand.

The Catalytic System and Mechanism

The active catalyst is typically formed in situ by reacting the 1-amino-3-(phenethylamino)propan-2-ol ligand with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂. In the presence of a base (e.g., KOH or t-BuOK) and a hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture), a highly active 16-electron ruthenium complex is formed.[2][3]

The mechanism is widely accepted to be an outer-sphere, concerted process, often referred to as the Noyori-Ikariya model.[4][5] Key aspects of this mechanism include:

  • Ligand Coordination: The amino alcohol coordinates to the ruthenium center.

  • Hydrogen Transfer: The hydrogen donor (e.g., isopropanol) transfers a hydride to the metal center and a proton to the amino group of the ligand, forming a ruthenium-hydride (Ru-H) species.

  • Substrate Interaction: The prochiral ketone coordinates to the catalyst. A crucial hydrogen bond forms between the ketone's carbonyl oxygen and the ligand's N-H proton. This interaction locks the substrate into a specific orientation within the chiral pocket of the catalyst.

  • Stereoselective Hydride Delivery: The hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone, while the proton from the ligand's N-H group is transferred to the carbonyl oxygen. This concerted transfer occurs through a six-membered transition state. The facial selectivity is dictated by the stereochemistry of the ligand, which ensures the hydride attacks only one of the two enantiotopic faces of the ketone.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol product is released, and the catalyst is regenerated by another molecule of the hydrogen donor, completing the catalytic cycle.

G cluster_reactants Inputs cluster_products Outputs A [Ru]-Ligand Complex B [Ru]-Hydride Species (Active Catalyst) A->B Forms Ru-H C Six-Membered Transition State B->C Ketone Coordination D [Ru]-Alkoxide Intermediate C->D Concerted H+/H- Transfer D->A Product Release Alcohol Chiral Alcohol D->Alcohol Ketone_ox Oxidized Donor (e.g., Acetone) D->Ketone_ox H_donor Hydrogen Donor (e.g., i-PrOH) H_donor->A Base Ketone Prochiral Ketone Ketone->C

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing researchers with a clear methodology for applying the 1-amino-3-(phenethylamino)propan-2-ol ligand in a typical ATH reaction.

Protocol 1: In Situ Catalyst Preparation

Causality: The active catalyst is formed by pre-mixing the ligand and the ruthenium precursor. This pre-formation step ensures the creation of a well-defined catalytic species before the introduction of the substrate, leading to higher reactivity and reproducibility.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

  • (1S,2R)- or (1R,2S)-1-Amino-3-(phenethylamino)propan-2-ol

  • Anhydrous isopropanol (i-PrOH)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 mol% Ru, which is 0.005 mmol for a 0.5 mmol scale reaction).

  • Add the chiral amino alcohol ligand (2.2 mol%, 0.011 mmol). The slight excess of ligand ensures full coordination to the ruthenium centers.

  • Add anhydrous isopropanol (e.g., 2.0 mL for a 0.5 mmol scale reaction).

  • Stir the resulting orange-red solution at room temperature for 20-30 minutes to allow for complete catalyst formation. The solution is now ready for the addition of the substrate and base.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Causality: This protocol uses acetophenone as a model substrate. Isopropanol serves as both the solvent and the hydrogen source. A strong base like KOH is required to deprotonate the isopropanol, facilitating the formation of the ruthenium-hydride species that initiates the catalytic cycle.[3]

Materials:

  • Pre-formed catalyst solution (from Protocol 1)

  • Acetophenone (1.0 eq., 0.5 mmol)

  • Potassium hydroxide (KOH) solution (e.g., 0.1 M in anhydrous isopropanol)

  • Anhydrous isopropanol

Procedure:

  • To the pre-formed catalyst solution from Protocol 1, add the acetophenone substrate (1.0 eq.).

  • Initiate the reaction by adding the KOH solution (4 mol%, 0.02 mmol). The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 25-40 °C).

  • Stir the mixture and monitor the reaction progress using TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a small amount of water or dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the purified 1-phenylethanol by ¹H and ¹³C NMR.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation and Expected Outcomes

The performance of the 1-amino-3-(phenethylamino)propan-2-ol ligand is expected to be comparable to other high-performing chiral β-amino alcohol ligands in the ATH of various prochiral ketones. The following table provides illustrative data based on typical results observed with similar catalytic systems.[1][3]

SubstrateProductTypical Conversion (%)Typical ee (%)
Acetophenone1-Phenylethanol>9995 - 99
1-Indanone1-Indanol>99>98
2-Chloroacetophenone2-Chloro-1-phenylethanol9897
1-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol>9999
Benzylacetone4-Phenyl-2-butanol9594
Note: These values are illustrative and require experimental validation for the specific ligand. Reaction conditions: Ketone (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), Ligand (1.1 mol%), KOH (2 mol%), in isopropanol (2 mL).

Troubleshooting and Key Considerations

  • Low Conversion:

    • Cause: Inactive catalyst or insufficient base.

    • Solution: Ensure all reagents and solvents are anhydrous. The inert atmosphere must be maintained throughout the reaction. Increase the amount of base slightly or consider a stronger base like sodium tert-butoxide.

  • Low Enantioselectivity:

    • Cause: Impure ligand, incorrect ligand-to-metal ratio, or reaction temperature is too high.

    • Solution: Verify the enantiomeric purity of the amino alcohol ligand. Maintain the recommended ligand-to-metal ratio (typically ~1.1:1 per Ru center). Running the reaction at a lower temperature may improve enantioselectivity, though it may require longer reaction times.

  • Solvent Choice: While isopropanol is a common hydrogen source and solvent, for some substrates, an azeotropic mixture of formic acid and triethylamine (5:2) can be an effective alternative hydrogen donor.[4][5]

  • Substrate Scope: The catalyst system is generally most effective for aromatic ketones. Aliphatic ketones may require modified conditions or result in lower enantioselectivity.

References

  • Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (1S,2S)-2-(Benzylamino)cyclopentanol. Benchchem.
  • Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed.
  • Noyori Asymmetric Hydrogenation. Thermo Fisher Scientific - JP.
  • Noyori Hydrogenation. YouTube.
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC.
  • Noyori Asymmetric Hydrogenation. SynArchive.
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.
  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. Benchchem.
  • ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. University of Liverpool.
  • Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. ACS Publications.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Technical Support Center: Optimizing 1-Amino-3-(phenethylamino)propan-2-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic bottlenecks researchers encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic bottlenecks researchers encounter when synthesizing 1-amino-3-(phenethylamino)propan-2-ol. This unsymmetrical 1,3-diamino-2-propanol derivative is a highly valuable pharmacophore, but its synthesis is often plagued by poor regioselectivity and over-alkylation.

The insights and protocols provided below are grounded in field-proven methodologies and designed as self-validating systems to ensure your synthetic workflows are robust, reproducible, and high-yielding.

Mechanistic Pathway Analysis

To understand the root cause of yield bottlenecks, we must first compare the conventional direct amination approach against the optimized Gabriel synthesis pathway.

SynthesisRoutes cluster_direct Route A: Direct Amination (Prone to Polyalkylation) cluster_gabriel Route B: Gabriel Synthesis (High Yield & Selectivity) Epi Epichlorohydrin Chloro 1-Chloro-3-(phenethylamino)propan-2-ol Epi->Chloro Phenethylamine (Ring Opening) TargetA Target Molecule (Low Yield + Dimers) Chloro->TargetA NH3 (Amination) Phthal N-(2,3-Epoxypropyl)phthalimide Interm 1-Phthalimido-3-(phenethylamino)propan-2-ol Phthal->Interm Phenethylamine + LiClO4 (Regioselective Opening) TargetB Target Molecule (High Yield, >90%) Interm->TargetB Hydrazine (Deprotection)

Mechanistic comparison of Direct Amination vs. Gabriel Synthesis routes.

Troubleshooting & Technical FAQs

Q1: Why is my yield so low (<40%) when using epichlorohydrin and aqueous ammonia? A1: Direct amination of the 1-chloro-3-(phenethylamino)propan-2-ol intermediate with ammonia is notoriously inefficient. The causality lies in nucleophilicity kinetics: the resulting primary amine (your target product) is significantly more nucleophilic than the unreacted ammonia. This leads to rapid over-alkylation, generating unwanted secondary/tertiary amines and complex dimers . Corrective Action: Pivot to a modified Gabriel synthesis using N-(2,3-epoxypropyl)phthalimide. The bulky phthalimide group acts as a steric shield, completely preventing polyalkylation at the C1 position and ensuring a strict 1:1 stoichiometry during the final deprotection step .

Q2: During the epoxide ring-opening step with N-(2,3-epoxypropyl)phthalimide, I observe poor regioselectivity and prolonged reaction times. How can I optimize this? A2: Epoxide ring opening by amines under neutral conditions proceeds via an SN2 mechanism, favoring the less sterically hindered terminal carbon. However, relying solely on thermal activation (>80°C) increases the proportion of internal attack (yielding the unwanted branched isomer) and promotes thermal degradation. Corrective Action: Introduce a mild Lewis acid catalyst, such as Lithium perchlorate (LiClO₄). The Li⁺ ion coordinates with the epoxide oxygen, increasing the electrophilicity of the terminal carbon. This allows the reaction to proceed rapidly at a lower temperature (60–70°C) in ethanol or THF, driving regioselectivity toward the desired 1,3-diamino-2-propanol backbone .

Q3: The hydrazinolysis (deprotection) step is stalling, and I am struggling to separate the phthalhydrazide by-product from the target diamino alcohol. A3: Hydrazinolysis of the phthalimide intermediate requires a protic solvent to stabilize the transition state during the formation of the cyclic phthalhydrazide by-product. If the reaction stalls, it is typically due to insufficient hydrazine equivalents or premature precipitation of intermediates. Corrective Action: Utilize 3–5 equivalents of hydrazine hydrate in refluxing ethanol. To isolate the product, leverage differential solubility: cool the reaction mixture to 4°C. The phthalhydrazide by-product is highly insoluble in cold ethanol and will precipitate out quantitatively. Simple vacuum filtration will leave your target 1-amino-3-(phenethylamino)propan-2-ol highly pure in the filtrate .

Standardized Experimental Protocol (Gabriel Route)

This protocol is designed as a self-validating system. Do not proceed to Phase 2 without confirming the in-process controls (IPCs) of Phase 1.

Phase 1: Regioselective Epoxide Ring Opening

  • Preparation: Dissolve N-(2,3-epoxypropyl)phthalimide (1.0 eq) and Lithium perchlorate (1.0 eq) in anhydrous ethanol to achieve a 0.5 M solution.

  • Addition: Add phenethylamine (1.1 eq) dropwise at room temperature to prevent exothermic spiking.

  • Reaction: Heat the reaction mixture to 70°C and stir for 12–18 hours.

  • In-Process Control (IPC): Monitor conversion via TLC (Dichloromethane/Methanol 9:1). Self-Validation: The complete disappearance of the UV-active epoxide spot confirms the reaction is finished.

  • Workup: Concentrate the mixture under reduced pressure, dilute with chloroform, and wash with saturated NaHCO₃ and brine to remove the LiClO₄ catalyst. Evaporate the organic layer to yield the intermediate 1-phthalimido-3-(phenethylamino)propan-2-ol.

Phase 2: Hydrazinolysis and Product Isolation

  • Preparation: Dissolve the crude phthalimido intermediate in absolute ethanol (0.2 M).

  • Reaction: Add hydrazine hydrate (64% aqueous, 4.0 eq) and reflux the mixture at 80°C for 4–6 hours.

  • Precipitation: Cool the reaction vessel to 4°C and hold for 2 hours. Self-Validation: The visual confirmation of a dense, white precipitate (phthalhydrazide) validates that deprotection was successful.

  • Filtration: Filter the cold mixture through a Celite pad and wash the filter cake with cold ethanol (-20°C).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-amino-3-(phenethylamino)propan-2-ol.

Quantitative Yield & Purity Metrics

The following table summarizes the expected performance metrics when transitioning from the legacy direct amination route to the optimized Gabriel synthesis protocol.

Synthesis RouteKey ReagentsPrimary Amine Yield (%)Polyalkylation Impurities (%)Regioselectivity (Terminal:Internal)
Route A: Direct Amination Epichlorohydrin, NH₃35–45%> 30%85:15
Route B: Gabriel Synthesis N-(2,3-epoxypropyl)phthalimide, N₂H₄88–95%< 2%> 98:2 (with LiClO₄)

References

  • Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter. Journal of Medicinal Chemistry. URL:[Link]

  • JP2011201891A - New lipid for transfection of nucleic acid. Google Patents.
Optimization

Technical Support Center: Synthesis of 1-Amino-3-(phenethylamino)propan-2-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of β-amino alcohols. This guide provides in-depth troubleshooting advice and answers to frequently asked questio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of β-amino alcohols. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Amino-3-(phenethylamino)propan-2-ol, a key intermediate in pharmaceutical development. Our focus is on the common and scalable synthetic route involving the ring-opening of an epoxide followed by amination. We will explore the causality behind common side reactions and provide field-proven strategies to optimize your synthesis for purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My initial reaction of phenethylamine with epichlorohydrin results in low yield and a significant amount of a high molecular weight impurity. What is happening and how can I prevent it?

Answer:

Likely Cause: Di-alkylation Side Reaction

The primary issue is likely the formation of a di-alkylation byproduct. The intended product of this first step, 1-chloro-3-(phenethylamino)propan-2-ol, is a secondary amine. This product is often more nucleophilic than the starting primary amine (phenethylamine) due to the electron-donating effect of the alkyl substituent.[1] Consequently, it can compete with the starting material and react with a second molecule of epichlorohydrin, leading to a tertiary amine impurity.

Mechanism of Di-alkylation:

  • Desired Reaction: Phenethylamine attacks epichlorohydrin to form the intermediate.

  • Side Reaction: The secondary amine intermediate attacks another molecule of epichlorohydrin, forming the unwanted di-alkylation product.

G cluster_step1 Step 1: Desired Reaction cluster_side_reaction Side Reaction: Di-alkylation Phen Phenethylamine (Primary Amine) Int Desired Intermediate 1-chloro-3-(phenethylamino)propan-2-ol (Secondary Amine) Phen->Int + Epichlorohydrin Epi Epichlorohydrin Int2 Desired Intermediate (More Nucleophilic) SideProduct Di-alkylation Byproduct (Tertiary Amine) Int2->SideProduct + Epichlorohydrin Epi2 Epichlorohydrin

Caption: Formation of the desired intermediate and the competing di-alkylation side reaction.

Troubleshooting and Prevention:

  • Stoichiometric Control: The most effective strategy is to use a significant molar excess of phenethylamine relative to epichlorohydrin. This increases the probability that epichlorohydrin will react with the intended primary amine rather than the secondary amine product. A starting point is a 2:1 to 4:1 molar ratio.

  • Controlled Addition: Add epichlorohydrin dropwise to the solution of phenethylamine at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant primary amine.

  • Temperature Management: The reaction is exothermic. Maintain a low to moderate temperature (e.g., 20-40°C) to prevent runaway reactions and minimize the rate of the less desired di-alkylation reaction.

Molar Ratio (Phenethylamine:Epichlorohydrin)Approximate Yield of Desired ProductApproximate Yield of Di-alkylation Byproduct
1:150-60%25-35%
2:175-85%10-15%
4:1>90%<5%
Caption: Illustrative effect of reactant stoichiometry on product distribution.
Question 2: In the final amination step with ammonia, my HPLC and Mass Spec show multiple impurities, including one with double the expected mass. What are these byproducts?

Answer:

Likely Cause: Over-alkylation and Dimerization

This is another instance of over-alkylation, a common issue when creating polyamines.[2] Your target molecule, 1-Amino-3-(phenethylamino)propan-2-ol, contains both a primary and a secondary amine. Both nitrogen atoms are nucleophilic and can react with the starting material, 1-chloro-3-(phenethylamino)propan-2-ol.

Common Side Reactions in Step 2:

  • Dimerization (Primary Amine Attack): The primary amine of your final product can react with the chloro-intermediate starting material, forming a "dimer" impurity.

  • Tertiary Amine Formation (Secondary Amine Attack): The more nucleophilic secondary amine of your final product can also react with the chloro-intermediate, leading to a different high-molecular-weight byproduct.

G cluster_main Desired Reaction cluster_side Over-alkylation Side Reactions Intermediate 1-chloro-3-(phenethylamino) propan-2-ol Product Target Product (Primary & Secondary Amine) Intermediate->Product + NH3 Ammonia Ammonia (NH3) Product_Nuc Target Product (as Nucleophile) Dimer Dimer & Other Impurities Product_Nuc->Dimer + Starting Material Intermediate2 1-chloro-3-(phenethylamino) propan-2-ol

Caption: Competing reactions during the amination step leading to over-alkylation byproducts.

Troubleshooting and Prevention:

  • Use a Large Excess of Ammonia: To ensure the chloro-intermediate reacts preferentially with ammonia, use a very large excess of aqueous or alcoholic ammonia solution. This is often performed in a pressure vessel to maintain a high concentration of ammonia at elevated temperatures.

  • Monitor Reaction Progress: Closely monitor the disappearance of the starting material using techniques like TLC or HPLC. Over-running the reaction after the starting material is consumed will increase the formation of these byproducts.

  • Purification Strategy: These higher molecular weight and more polar byproducts can often be separated from the desired product by column chromatography on silica gel or by crystallization of the product as a salt (e.g., hydrochloride).

Question 3: My NMR spectrum shows an unexpected isomeric impurity. Could the epoxide ring have opened at the wrong position?

Answer:

Likely Cause: Loss of Regioselectivity

Yes, this is a possibility. The ring-opening of unsymmetrical epoxides like epichlorohydrin is highly dependent on reaction conditions.[3][4]

  • Under Basic or Neutral Conditions (Sₙ2-like): The nucleophilic amine will attack the less sterically hindered carbon atom. For epichlorohydrin, this is the terminal methylene carbon, leading to the desired 1-chloro-3-substituted propan-2-ol isomer. This is the preferred pathway.[5]

  • Under Acidic Conditions (Sₙ1-like): If the reaction medium is acidic (e.g., due to the formation of amine hydrochlorides without sufficient base), the epoxide oxygen can be protonated. This makes the epoxide a better electrophile and the reaction develops more Sₙ1 character. The nucleophile may then preferentially attack the more substituted carbon atom, which can better stabilize a partial positive charge. This leads to the undesired regioisomer, 2-chloro-1-substituted propan-3-ol.[6]

Troubleshooting and Prevention:

  • Ensure Basic/Neutral Conditions: The reaction should be run under conditions where the amine is a free base. If starting with an amine salt, a stoichiometric amount of a non-nucleophilic base should be added.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Protic solvents like methanol or water can facilitate the desired Sₙ2 pathway.

  • Avoid Lewis Acids: Unless specifically required for a catalytic process, avoid strong Lewis acids which can activate the epoxide in a way that favors attack at the more substituted carbon.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in the synthesis of β-amino alcohols via epoxide aminolysis?

The most critical parameter is typically stoichiometry. Using a large excess of the amine nucleophile is the simplest and most effective way to prevent over-alkylation, which is the most common and problematic side reaction.[1][2]

Q2: How can I effectively monitor these reactions?

Thin-Layer Chromatography (TLC) is an excellent, rapid technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting materials from the product and byproducts. The starting amines are less polar than the product alcohol, and over-alkylation products are often less polar than the desired product on silica gel. For more precise monitoring, HPLC or GC-MS are recommended.[2]

Q3: Are there alternative, "greener" approaches to this synthesis?

Yes, research has focused on catalyst-free methods in water or mixed aqueous-organic systems, which can offer high yields and selectivity.[4] Additionally, using cyclic carbonates instead of epoxides is gaining traction as they are less hazardous materials.[6][7] These methods often reduce the need for harsh solvents and can simplify workup procedures.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Protocol 1: Optimized Synthesis of 1-chloro-3-(phenethylamino)propan-2-ol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (3.0 equivalents) in methanol (5 mL per gram of phenethylamine).

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5°C.

  • Addition: Add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the epichlorohydrin spot is consumed.

  • Workup: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine to remove excess phenethylamine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used directly or purified by column chromatography.

Protocol 2: Optimized Synthesis of 1-Amino-3-(phenethylamino)propan-2-ol
  • Setup: Place the crude 1-chloro-3-(phenethylamino)propan-2-ol (1.0 equivalent) and a concentrated aqueous ammonia solution (28-30%, at least 20 equivalents) in a sealed pressure vessel.

  • Reaction: Heat the vessel to 70-80°C with vigorous stirring for 24-48 hours. The pressure will increase, so ensure the vessel is rated for the conditions.

  • Cooling: Cool the vessel to room temperature completely before opening.

  • Workup: Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography (using a gradient of methanol in dichloromethane) to isolate the pure 1-Amino-3-(phenethylamino)propan-2-ol.

References

  • Google Patents. (1994). EP0445250B1 - Process for preparing nadolol.
  • Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved from [Link]

  • Google Patents. (1994). US5319141A - Process of making nadolol.
  • SynZeal. (n.d.). Nadolol Impurities. Retrieved from [Link]

  • Scirp.org. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Research. (2024). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Retrieved from [Link]

  • AOCS. (2011). Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Royal Society of Chemistry. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Retrieved from [Link]

  • PMC. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Epoxides and Azridines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Amino Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for amino alcohol synthesis. This guide is designed to provide practical, in-depth solutions to common challenges en...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for amino alcohol synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these vital chemical building blocks. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot your experiments but also to understand the underlying principles that govern reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Low Yield of the Desired Amino Alcohol

Question: My reaction is resulting in a low yield of the target amino alcohol. What are the potential causes and how can I improve the yield?

Answer: Low yields in amino alcohol synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. Monitoring the reaction's progress is essential to determine the optimal endpoint.

    • Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.

  • Side Reactions: Unwanted side reactions can consume starting materials and reagents, reducing the yield of the desired product. Common side reactions include over-reduction, polymerization, and reactions involving protecting groups.[2]

    • Causality: The choice of reagents and reaction conditions can inadvertently promote side reactions. For instance, overly harsh reducing agents can lead to the formation of byproducts.

    • Solution: Carefully select reagents that are appropriate for the specific transformation. For example, when reducing an amino acid to an amino alcohol, using a milder reducing agent or a two-step process involving activation can minimize side reactions.[2]

  • Reagent Quality and Stoichiometry: The purity and correct molar ratios of your reagents are critical.

    • Causality: Impurities in starting materials or solvents can interfere with the reaction. Similarly, an incorrect stoichiometric balance can lead to incomplete conversion or the formation of side products.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. Accurately calculate and measure the required amounts of each reactant.

  • Sub-optimal Reaction Conditions: Factors like solvent, temperature, and pH can significantly impact reaction efficiency.

    • Causality: The solvent plays a crucial role in solvating reactants and stabilizing transition states. Temperature affects the reaction rate, while pH can influence the reactivity of functional groups.

    • Solution: Conduct small-scale optimization experiments to screen different solvents and temperature ranges.[3] For reactions involving acidic or basic species, careful control of pH is necessary.

Problem 2: Formation of Side Products

Question: My reaction is producing significant amounts of unintended side products. How can I identify and minimize their formation?

Answer: The formation of side products is a common challenge. Identifying the structure of the side products is the first step in diagnosing the problem.

Common Side Reactions and Mitigation Strategies:

  • Over-reduction or Incomplete Reduction: In reductions of amino acids or their derivatives, you might observe the formation of aldehydes (incomplete reduction) or other undesired reduction products.[2]

    • Causality: This is often due to the choice of reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) can be difficult to control.

    • Solution: Consider using a milder reducing agent like sodium borohydride (NaBH4) in combination with an activating agent for the carboxylic acid, such as 1,1'-carbonyldiimidazole (CDI).[2] This two-step, one-pot method often provides better control and minimizes over-reduction.

  • Racemization: For chiral amino alcohols, a loss of stereochemical purity is a major concern.

    • Causality: Racemization can occur through the formation of an enolate or oxazolone intermediate, particularly under harsh basic or acidic conditions, or at elevated temperatures.[1][2]

    • Solution:

      • Temperature Control: Perform the reaction at lower temperatures. Cryogenic conditions are often used in stereoselective synthesis.[1]

      • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) to minimize deprotonation at the chiral center.[2]

      • Protecting Groups: Utilize bulky protecting groups on the amine to sterically hinder access to the alpha-proton.[1] Urethane-type protecting groups like Cbz and Fmoc are known to reduce racemization.[1]

  • Dimerization/Polymerization: Unprotected amino acids or amino alcohols can sometimes react with each other.[2]

    • Causality: This is more likely to occur at higher concentrations and temperatures.

    • Solution: Use appropriate protecting groups for both the amino and hydroxyl functionalities if necessary. Running the reaction at a lower concentration can also help.

  • Formation of Oxazolidines: When reacting amino alcohols with carbonyl compounds, the formation of a cyclic oxazolidine can compete with the desired imine formation.[4]

    • Causality: This is an equilibrium process, and the position of the equilibrium is influenced by factors such as the structure of the reactants and the removal of water.

    • Solution: To favor imine formation, use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture.[4] Higher temperatures can also favor the thermodynamically more stable imine.[4]

Problem 3: Difficulties in Product Purification

Question: I am struggling to isolate my target amino alcohol in a pure form. What purification strategies can I employ?

Answer: The polar nature of amino alcohols can sometimes make their purification challenging.

Purification Techniques and Troubleshooting:

  • Column Chromatography: This is the most common purification method.

    • Challenge: The polar nature of amino alcohols can lead to streaking or poor separation on silica gel.

    • Solution:

      • Solvent System Optimization: A common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethanol). Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to reduce tailing by neutralizing the acidic silica surface.

      • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or reverse-phase silica gel.[1]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

    • Challenge: Finding a suitable solvent system for crystallization can be a process of trial and error.

    • Solution: Screen a variety of solvents and solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold.

  • Acid-Base Extraction: This technique can be used to separate your amino alcohol from non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The protonated amino alcohol will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amino alcohol extracted back into an organic solvent.

  • Salt Formation and Crystallization: Sometimes, forming a salt of the amino alcohol (e.g., the hydrochloride or oxalate salt) can facilitate crystallization and purification.[5] The free base can then be regenerated after purification.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of amino alcohols.

Q1: How do I choose the right protecting group for my amino alcohol synthesis?

A1: The selection of a protecting group is a critical aspect of your synthetic strategy. An ideal protecting group should be:

  • Easy to install and remove: The protection and deprotection steps should be high-yielding and not affect other functional groups in the molecule.[6]

  • Stable under the reaction conditions: The protecting group must withstand the reagents and conditions of subsequent synthetic steps.[7]

  • Orthogonal to other protecting groups: If you have multiple functional groups to protect, you should choose protecting groups that can be removed selectively under different conditions.[6]

Functional GroupCommon Protecting GroupsDeprotection Conditions
Amine tert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA)[8]
Carboxybenzyl (Cbz)Catalytic hydrogenation[8]
9-Fluorenylmethoxycarbonyl (Fmoc)Basic conditions (e.g., piperidine)[9]
Alcohol Silyl ethers (e.g., TMS, TBDMS, TIPS)Acidic conditions or fluoride ions[7]
Benzyl (Bn)Catalytic hydrogenation[9]
Tetrahydropyranyl (THP)Aqueous acid[9]

Q2: What are the most common methods for synthesizing amino alcohols?

A2: Several methods are commonly employed, each with its own advantages and disadvantages:

  • Reduction of Amino Acids or their Derivatives: This is a very common and direct route, especially for accessing chiral amino alcohols from the chiral pool of natural amino acids.[10][11]

  • Ring-opening of Epoxides with Amines: This is a versatile method for preparing β-amino alcohols.[12][13]

  • Reductive Amination of Ketones or Aldehydes: This method is useful for synthesizing a wide variety of amino alcohols.[]

  • Grignard Reaction with Amino Esters: This approach allows for the introduction of new carbon-carbon bonds.[8]

Q3: How can I monitor the progress of my reaction effectively?

A3: Real-time monitoring of your reaction is crucial for optimization and ensuring completion.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the formation of your product and any side products, and to confirm their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, you can take a small aliquot from the reaction mixture and run a quick 1H NMR spectrum to determine the ratio of starting material to product.

Q4: What are the key safety precautions I should take when working with common reagents in amino alcohol synthesis?

A4: Many reagents used in amino alcohol synthesis are hazardous and require careful handling.

  • Lithium Aluminum Hydride (LiAlH4) and Sodium Borohydride (NaBH4): These are powerful reducing agents that react violently with water and other protic solvents. Always handle them in an anhydrous environment and quench them carefully.[15]

  • Grignard Reagents: These are highly basic and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.[8]

  • Strong Acids and Bases: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling corrosive materials.

Section 3: Experimental Protocols and Visualizations

This section provides detailed experimental procedures and visual aids to further clarify the concepts discussed.

Experimental Protocol: Reduction of an N-Protected Amino Acid to an Amino Alcohol

This protocol describes a general method for the reduction of an N-Boc protected amino acid to the corresponding amino alcohol using sodium borohydride and 1,1'-carbonyldiimidazole (CDI). This method is known to minimize racemization.[2]

Materials:

  • N-Boc protected amino acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH4)

  • Anhydrous tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Boc protected amino acid in anhydrous THF. Add 1.1 equivalents of CDI and stir the mixture at room temperature for approximately 10-15 minutes, or until the evolution of CO2 ceases.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (approximately 5 equivalents) in water. Add the NaBH4 solution to the reaction mixture in one portion.

  • Quenching and Work-up: Stir the solution at 0 °C for 30 minutes. Carefully acidify the reaction mixture by the slow addition of 1N HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amino alcohol.

Visualizations
Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Incomplete->Optimize_Conditions Yes Complete Reaction Complete Incomplete->Complete No Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Analyze_Side_Products Analyze for Side Products (LC-MS, NMR) Complete->Analyze_Side_Products Side_Products_Present Side Products Present? Analyze_Side_Products->Side_Products_Present Modify_Reaction Modify Reaction (Reagents, Protecting Groups) Side_Products_Present->Modify_Reaction Yes No_Side_Products No Significant Side Products Side_Products_Present->No_Side_Products No Modify_Reaction->Improved_Yield Check_Reagents Check Reagent Quality and Stoichiometry No_Side_Products->Check_Reagents Purification_Issues Investigate Purification Loss Check_Reagents->Purification_Issues Purification_Issues->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in amino alcohol synthesis.

Factors Influencing Racemization

Racemization_Factors Racemization Racemization Enolate Enolate Intermediate Racemization->Enolate Oxazolone Oxazolone Intermediate Racemization->Oxazolone High_Temp High Temperature High_Temp->Racemization Strong_Base Strong Base Strong_Base->Racemization Strong_Acid Strong Acid Strong_Acid->Racemization Prolonged_Time Prolonged Reaction Time Prolonged_Time->Racemization

Caption: Key factors that can contribute to racemization during amino alcohol synthesis.

References

  • Balse, M. N. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 31(1), 4-6. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • BYJU'S. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Villegas-Torres, M. F., Ward, J. M., & Baganz, F. (2018). Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. Journal of Biotechnology, 283, 55-63. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Google Patents. (n.d.). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
  • Chen, F.-F., Cosgrove, S. C., Birmingham, W. R., Mangas-Sanchez, J., & Turner, N. J. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11813–11818. Retrieved from [Link]

  • Kitamura, M., et al. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[15]helicene. The Journal of Organic Chemistry, 75(20), 6825–6834. Retrieved from [Link]

  • Andersson, P. G. (Ed.). (2008). Modern Reduction Methods. John Wiley & Sons.
  • Patil, P. S., et al. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. International Journal of ChemTech Research, 4(4), 1435-1442. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Retrieved from [Link]

  • Balaraman, E., Gunanathan, C., Zhang, J., & Milstein, D. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Journal of the American Chemical Society, 138(18), 5844–5847. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Frontiers. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • Wang, P., et al. (2023). Room Temperature Construction of Vicinal Amino Alcohols via Electroreductive Cross-Coupling of N-Heteroarenes and Carbonyls. Journal of the American Chemical Society, 145(17), 9436–9442. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Continuous and convergent access to vicinyl amino alcohols. Retrieved from [Link]

  • Reddy, M. S., Naredla, R. R., & Cativiela, C. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1‘-Bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3885–3890. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • American Chemical Society. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Allen, S. K. (2015). SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS (Thesis). University of South Florida.
  • American Chemical Society. (2022). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Retrieved from [Link]

  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

Sources

Optimization

Removing impurities from crude 1-Amino-3-(phenethylamino)propan-2-ol

Technical Support Center: Troubleshooting & Purification of Crude 1-Amino-3-(phenethylamino)propan-2-ol Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purification of Crude 1-Amino-3-(phenethylamino)propan-2-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing and purifying 1-Amino-3-(phenethylamino)propan-2-ol (CAS: 413573-38-3). As a critical 1,3-diamino-2-propanol derivative, this compound serves as a foundational building block for complex pharmaceutical polymers and protease inhibitors[1].

Because its synthesis typically involves the ring-opening of epoxide intermediates by phenethylamine and ammonia, the crude product is highly susceptible to over-alkylation, regioisomerism, and thermal degradation. This guide provides field-proven, mechanistically grounded solutions to isolate the target compound with high fidelity.

I. Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the thermodynamic and kinetic origins of the contaminants in your crude mixture. Table 1 summarizes the typical impurity profile based on standard aminolysis reactions of epichlorohydrin derivatives[2].

Table 1: Typical Impurity Profile of Crude 1-Amino-3-(phenethylamino)propan-2-ol

Impurity NameStructural OriginTypical Crude AbundanceRelative PolarityRecommended Removal Strategy
Phenethylamine (PEA) Unreacted starting material5.0% - 15.0%ModerateVacuum Distillation (Forerun)
1,3-bis(phenethylamino)propan-2-ol Over-alkylation (Dimerization)10.0% - 20.0%Low (Highly Lipophilic)Solvent Extraction / Chromatography
2-Amino-3-(phenethylamino)propan-1-ol Atypical epoxide ring opening2.0% - 5.0%HighRecrystallization (Salt form)
Polymeric Amines Uncontrolled chain elongation1.0% - 3.0%Very HighVacuum Distillation (Residue)

II. Mechanistic Pathways of Impurity Formation

To effectively troubleshoot, one must understand the causality behind the formation of these byproducts. The diagram below illustrates the competing nucleophilic attacks that dictate the composition of your crude mixture.

ImpurityMechanisms Epi Epichlorohydrin (Alkylating Agent) Intermediate Epoxide Intermediate Epi->Intermediate + PEA (1 eq) PEA Phenethylamine (PEA) (Nucleophile) Dimer 1,3-bis(phenethylamino) propan-2-ol (Dimer) PEA->Dimer NH3 Ammonia (NH3) (Amine Source) Target 1-Amino-3-(phenethylamino) propan-2-ol (Target) NH3->Target Intermediate->Target + NH3 (Excess) Normal Opening Intermediate->Dimer + PEA (Excess) Over-alkylation Regio 2-Amino-3-(phenethylamino) propan-1-ol (Regioisomer) Intermediate->Regio + NH3 Atypical Opening

Fig 1: Mechanistic pathways of target formation vs. common over-alkylation and regioisomer impurities.

III. Troubleshooting FAQs

Q1: My crude mixture is heavily contaminated with the symmetrical dimer 1,3-bis(phenethylamino)propan-2-ol. Why is this happening, and how do I prevent it? A: This is a classic over-alkylation issue. Phenethylamine is significantly more nucleophilic and sterically accommodating in organic solvents than ammonia. If the local concentration of ammonia drops during the epoxide ring-opening step, unreacted phenethylamine will outcompete ammonia and attack the intermediate, forming the dimer[2]. Prevention: Historical and modern protocols dictate using a massive molar excess of ammonia—often 5 to 10 times the theoretical stoichiometric requirement—to kinetically favor the formation of the primary amine and suppress dimerization[3].

Q2: I am experiencing severe product loss and discoloration during distillation. How can I isolate the product safely? A: 1-Amino-3-(phenethylamino)propan-2-ol possesses a high molecular weight and extensive hydrogen-bonding capabilities, resulting in an exceptionally high boiling point. Attempting distillation at atmospheric pressure induces thermal cracking of the carbon-nitrogen bonds, leading to decomposition and polymeric tar formation[4]. Solution: High-vacuum distillation (15-25 mmHg or lower) is mandatory to lower the boiling point to a safe thermal window[2]. Ensure your apparatus is meticulously greased and utilize a short-path setup to minimize thermal residence time.

Q3: How do I separate the regioisomer 2-amino-3-(phenethylamino)propan-1-ol from the target compound? A: Epoxide ring-opening generally favors nucleophilic attack at the less sterically hindered terminal carbon. However, under specific pH or thermal conditions, atypical opening at the internal carbon occurs, yielding the regioisomer. Because these isomers have nearly identical boiling points and polarities, distillation and standard extraction will fail. Solution: The most effective non-chromatographic method is converting the crude freebase into a hydrochloride salt. The structural difference alters the crystal lattice packing energy, allowing for selective recrystallization using a solvent/anti-solvent pair (e.g., isopropanol/heptane)[4].

IV. Purification Workflows & Experimental Protocols

To achieve API-grade purity, a tandem approach utilizing both physical phase separation (distillation) and thermodynamic lattice selection (crystallization) is required.

PurificationWorkflow Crude Crude Mixture Distill Vacuum Distillation (15-25 mmHg) Crude->Distill Salt Salt Formation (HCl in EtOH) Distill->Salt Main Fraction Waste1 Volatiles (PEA, H2O) Distill->Waste1 Forerun Cryst Recrystallization (IPA/Heptane) Salt->Cryst Pure Pure Target (HCl Salt) Cryst->Pure Crystals Waste2 Mother Liquor (Dimer, Regioisomers) Cryst->Waste2 Filtrate

Fig 2: Step-by-step purification workflow combining vacuum distillation and salt recrystallization.

Protocol 1: Vacuum Distillation for Volatile & Polymer Clearance

This step acts as a self-validating system: if the vacuum is insufficient, the product will not distill, preventing thermal degradation. It effectively removes unreacted phenethylamine and leaves polymeric impurities in the distillation pot.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are sealed with high-vacuum grease. Connect a cold trap between the apparatus and the vacuum pump to protect the pump from volatile amines[4].

  • Preparation: Transfer the crude 1-Amino-3-(phenethylamino)propan-2-ol oil into the distillation flask. Add a magnetic stir bar to prevent bumping.

  • Equilibration: Begin stirring and slowly apply vacuum until a stable pressure of ≤ 20 mmHg is achieved.

  • Fractional Collection:

    • Forerun: Gradually heat the mantle. Collect the initial fraction (primarily unreacted phenethylamine and residual water) and discard.

    • Main Fraction: Increase the temperature until the target compound begins to distill. Monitor the vapor temperature closely; a stable vapor temperature indicates the elution of the target compound.

  • Termination: Cease heating before the flask is completely dry to prevent the exothermic decomposition of residual polymeric tars[2]. Allow the system to cool to room temperature before breaking the vacuum.

Protocol 2: Hydrochloride Salt Formation & Recrystallization

This protocol isolates the target compound from the structurally similar dimer and regioisomers by exploiting differential solubility.

  • Dissolution: Dissolve the main fraction distillate from Protocol 1 in a minimal volume of absolute ethanol.

  • Salt Formation: Place the flask in an ice bath. Slowly add a stoichiometric equivalent of ethereal HCl (or bubble dry HCl gas) into the solution while stirring vigorously. The solution will become turbid as the hydrochloride salt forms.

  • Solvent Screening & Addition: Evaporate the ethanol under reduced pressure to yield the crude solid salt. Redissolve the solid in a minimal amount of hot primary solvent (e.g., Isopropanol)[4].

  • Crystallization: Slowly add an anti-solvent (e.g., Heptane) dropwise until the solution becomes slightly cloudy. Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to a refrigerator (4°C) for 12 hours to promote the formation of large, pure crystals[4].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold heptane to displace the mother liquor containing the dimer and regioisomers.

  • Validation: Dry the crystals under vacuum. Assess purity via GC-MS (post-silylation with BSTFA) or HPLC to confirm the absence of the 1,3-bis(phenethylamino)propan-2-ol dimer[2].

V. References

  • European Patent Office. "Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives." EP1059285A3. Available at:

  • Bottoms, R. R. "Preparation of 1,3 diamino-2-propanol." US Patent US1985885A. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scale-Up of 1-Amino-3-(phenethylamino)propan-2-ol

Welcome to the Technical Support Center for the scale-up synthesis of 1-Amino-3-(phenethylamino)propan-2-ol (CAS: 413573-38-3). This diamino alcohol is a critical structural motif in the development of beta-adrenergic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-Amino-3-(phenethylamino)propan-2-ol (CAS: 413573-38-3). This diamino alcohol is a critical structural motif in the development of beta-adrenergic agonists and related active pharmaceutical ingredients (APIs). Its synthesis—typically via the aminolysis of an epoxide (e.g., epichlorohydrin or glycidol derivatives) with phenethylamine, followed by terminal amination—presents significant scale-up challenges.

This guide provides field-proven troubleshooting strategies, focusing on regioselectivity, continuous flow implementation, and impurity control.

FAQ Section 1: Epoxide Aminolysis & Regioselectivity

Q: During the initial reaction of phenethylamine with epichlorohydrin, our batch reactor yields >15% of a bis-alkylated tertiary amine impurity. How can we suppress this? A: This is a classic kinetic challenge in beta-amino alcohol synthesis. When phenethylamine (a primary amine) reacts with the epoxide, it forms a secondary amine intermediate (1-chloro-3-(phenethylamino)propan-2-ol). Because secondary amines are often more nucleophilic than their primary counterparts due to inductive effects, the intermediate rapidly consumes a second equivalent of the epoxide, leading to the bis-alkylated impurity. Solution: Transition from a batch process to a continuous-flow microreactor. Flow chemistry allows for precise stoichiometric control, rapid mixing, and strict residence times, which kinetically favors the mono-alkylation product. Studies have demonstrated that performing epoxide aminolysis in microreactors at elevated temperatures and pressures significantly decouples the primary synthesis kinetics from secondary aminolysis, suppressing over-alkylation ()[1].

Q: We are experiencing prohibitively slow reaction rates at standard reflux temperatures. Can we just increase the heat? A: In a standard batch reactor, increasing the heat is limited by the boiling point of the solvent and the thermal stability of the epoxide, which can polymerize. However, using a pressurized continuous-flow system allows you to superheat the solvent (e.g., operating at 120°C in ethanol at 15 bar). This accelerates the reaction from hours to minutes while maintaining a high yield of the desired regioisomer ()[1].

FAQ Section 2: Terminal Amination & High-Pressure Hazards

Q: The displacement of the terminal chloride with aqueous ammonia requires massive excess and high pressure, creating a safety hazard on a 50 kg scale. Are there alternatives? A: Yes. Direct amination with NH 3​ gas or aqueous ammonia requires up to a 40-fold molar excess to prevent the newly formed primary amine from reacting with unreacted alkyl chloride. Alternative Strategy: Utilize a modified Gabriel synthesis approach by replacing epichlorohydrin with N-(2,3-epoxypropyl)phthalimide (glycidyl phthalimide). The phthalimide acts as a protecting group that prevents over-alkylation at the terminal position, ensuring absolute regiocontrol at the terminal nitrogen ()[2]. After the initial aminolysis with phenethylamine, the phthalimide group is cleaved using ethanolamine to reveal the primary amine.

FAQ Section 3: Genotoxic Impurity (GTI) Control

Q: How do we ensure residual epichlorohydrin (a known GTI) is purged to <10 ppm in the final product? A: Epichlorohydrin must be controlled via rigorous downstream processing. Implement a "put-and-take" vacuum distillation protocol to strip residual epichlorohydrin and solvent, followed by isolation of the intermediate as a highly crystalline salt (e.g., hydrochloride or tosylate). Crystallization provides a thermodynamic purge point that efficiently rejects highly soluble impurities and simplifies waste treatment ()[3].

Quantitative Data: Batch vs. Continuous Flow Performance

The following table summarizes the impact of reactor design on the aminolysis of epichlorohydrin with phenethylamine, highlighting the kinetic advantages of flow chemistry.

ParameterTraditional Batch ReactorContinuous Flow Microreactor
Temperature 78°C (Reflux)120°C (Superheated)
Pressure 1 atm15 bar
Residence / Reaction Time 14 Hours12 Minutes
Mono-alkylated Yield 72%94%
Bis-alkylated Impurity 18%< 2%
Epoxide Degradation ~5%< 0.5%

Self-Validating Experimental Protocols

Protocol 1: Continuous-Flow Synthesis of 1-Chloro-3-(phenethylamino)propan-2-ol

Causality: This protocol uses high-temperature flow chemistry to accelerate the reaction while using a back-pressure regulator to keep the solvent liquid, preventing outgassing and ensuring uniform residence time to prevent over-alkylation.

  • Preparation: Prepare Solution A (2.0 M phenethylamine in absolute ethanol) and Solution B (2.0 M epichlorohydrin in absolute ethanol).

  • Priming: Prime the HPLC pumps and the silicon micromixer (T-junction) with pure ethanol. Set the back-pressure regulator (BPR) to 15 bar.

  • Execution: Pump Solution A and Solution B at equal flow rates (e.g., 1.0 mL/min each) into the micromixer.

  • Residence: Pass the mixed stream through a heated residence coil maintained at 120°C.

    • Self-Validation Check 1: Calculate the reactor volume against the combined flow rate to ensure exactly a 12-minute residence time.

  • Quenching: Route the effluent through a cooling loop (20°C) before it exits the BPR into a collection vessel containing a mild acid quench (e.g., 0.1 M HCl) to halt any further nucleophilic attack.

  • In-Process Control (IPC): Analyze the quenched effluent via HPLC.

    • Self-Validation Check 2: Proceed to downstream processing ONLY if the ratio of mono-alkylated product to bis-alkylated impurity is > 98:2. If < 98:2, increase the flow rate of Solution A by 5% to create a slight stoichiometric excess of phenethylamine.

Protocol 2: Terminal Amination via Phthalimide Deprotection (Alternative Route)

Causality: Avoids high-pressure ammonia by using a protected epoxide, ensuring absolute regiocontrol at the terminal nitrogen. Ethanolamine is used instead of toxic hydrazine to cleave the phthalimide.

  • Reaction: Dissolve 1-phthalimido-3-(phenethylamino)propan-2-ol (1.0 eq) in ethanol. Add ethanolamine (3.0 eq).

  • Heating: Heat the mixture to 70°C for 4 hours.

  • IPC: Monitor the reaction progression by LCMS.

    • Self-Validation Check 1: The reaction is deemed complete and ready for workup only when the starting material is < 1.0% by AUC.

  • Workup: Cool to room temperature and dilute with water. Extract the free 1-Amino-3-(phenethylamino)propan-2-ol into 2-methyltetrahydrofuran (2-MeTHF).

  • Crystallization: Add 1.0 eq of p-toluenesulfonic acid to the organic layer to precipitate the product as a tosylate salt.

    • Self-Validation Check 2: Filter and wash the crystals. Analyze the mother liquor; it must contain the cleaved phthalimide byproduct, ensuring the isolated solid product is >99% pure.

Visualizations

SyntheticPathway A Phenethylamine + Epoxide Source B Mono-alkylated Intermediate A->B Aminolysis (Flow Reactor) D Bis-alkylated Impurity A->D Over-reaction (Batch Issue) C 1-Amino-3-(phenethylamino) propan-2-ol B->C Amination / Deprotection

Synthetic pathway for 1-Amino-3-(phenethylamino)propan-2-ol highlighting the impurity branch.

FlowSetup P1 Pump A: Phenethylamine Mix Micromixer (T-Junction) P1->Mix P2 Pump B: Epoxide P2->Mix Rea Heated Residence Coil (120°C) Mix->Rea BPR Back Pressure Regulator (15 bar) Rea->BPR Out Collection & Quench BPR->Out

Continuous flow microreactor setup for kinetically controlled epoxide aminolysis.

References

  • Zaborenko, N., et al. "Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures." Organic Process Research & Development, 2011, 15(1), 131-139. URL:[Link]

  • Hou, X., et al. "Regioselective Epoxide Ring Opening for the Stereospecific Scale-Up Synthesis of BMS-960, A Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist." Organic Process Research & Development, 2017, 21(2), 200-207. URL:[Link]

  • ACS Publications. "Organic Process Research & Development Vol. 29 No. 3" (Covering put-and-take distillation and crystallization optimization). URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Phenethylamine Synthesis

Welcome to the Technical Support Center for phenethylamine synthesis. The synthesis of the β-phenethylamine scaffold—a critical motif in neurochemistry, pharmaceuticals, and drug development—is notoriously prone to side...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phenethylamine synthesis. The synthesis of the β-phenethylamine scaffold—a critical motif in neurochemistry, pharmaceuticals, and drug development—is notoriously prone to side reactions. Whether relying on the Henry reaction (nitroaldol condensation) followed by reduction, or the direct reductive amination of phenylacetones, controlling chemoselectivity is paramount.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help researchers eliminate polymeric, over-alkylated, and incompletely reduced byproducts.

Visualizing Reaction Pathways and Byproduct Divergence

To effectively troubleshoot, we must first map where synthetic pathways deviate from the target molecule toward unwanted byproducts.

Pathway A Carbonyl Precursor (Aldehyde/Ketone) B Nitrostyrene Intermediate A->B Henry Reaction (Nitroalkane) C Imine Intermediate A->C Reductive Amination (NH3/Amine) G Alcohol Byproduct A->G Direct Reduction (Neutral pH) D Target Phenethylamine B->D Complete Reduction E Nitrile Byproduct B->E Side Reaction (AcOH Solvent) F Hydroxylamine / Oxime B->F Incomplete Reduction C->D Hydrogenation (Low pH) H Secondary Amine C->H Over-alkylation

Phenethylamine synthesis pathways and common byproduct divergence points.

Troubleshooting & FAQs: Mechanistic Causality

The Henry Reaction & Nitrostyrene Reduction

Q1: During the two-step nitroaldol/reduction sequence, my GC-MS analysis shows significant nitrile and oxime impurities. What is causing this? A1: The formation of these specific byproducts is tied to both solvent choice and incomplete reduction.

  • Nitrile Formation: The generation of nitrile byproducts (e.g., 3,4-methylenedioxybenzonitrile) during the nitroaldol step is mechanically linked to the use of glacial acetic acid as a solvent. The acidic environment can drive an abnormal dehydration pathway[1].

  • Oxime Formation: Oximes are not usually formed directly in the reactor. Instead, they are an analytical artifact. When the reduction step is incomplete, hydroxylamines are formed. Upon exposure to high heat (such as the injection port during GC-MS analysis or during high-vacuum distillation), these hydroxylamines undergo heat-induced disproportionation to form the corresponding oximes[1].

Q2: My lithium aluminum hydride (LiAlH₄) reduction of nitrostyrene yields a gelatinous emulsion during workup, severely reducing my isolated yield. How can I prevent this? A2: The emulsion is caused by the formation of amorphous aluminum hydroxide salts that trap the phenethylamine product. This occurs when the reaction is quenched with arbitrary amounts of water or weak acids. To resolve this, you must force the aluminum salts to precipitate into a crystalline, easily filterable lattice using the Fieser method[2].

Reductive Amination & Catalytic Hydrogenation

Q3: When performing the reductive amination of benzaldehyde to phenethylamine using palladium nanoparticles (Pd-NPs), I am seeing up to 56% conversion to benzyl alcohol and secondary amines. How do I shift the selectivity? A3: This is a chemoselectivity failure driven by pH. At a neutral pH (7.0), the equilibrium between the free carbonyl and the imine intermediate is poor. The highly active Pd-NPs end up directly hydrogenating the free aldehyde to benzyl alcohol. By lowering the pH to 2.0, you protonate the hemiaminal intermediate, rapidly accelerating water elimination to form the iminium ion. The iminium ion is then selectively reduced to the primary amine, suppressing alcohol and secondary amine formation entirely[3].

Q4: In the liquid-phase hydrogenation of mandelonitrile to phenethylamine over Pd/C, my reaction stalls and produces large amounts of 2-amino-1-phenylethanol. What is the root cause? A4: This byproduct is a result of mass transport limitations at the solution-solid interface. The reaction relies on the availability of dissolved hydrogen ( H2(solv)​ ) converting to adsorbed active hydrogen ( 2H(ads)​ ) on the palladium surface. If your catalyst mass is too low, the rate of intermediate formation outpaces the availability of active hydrogen. This hydrogen starvation forces the reaction down an alternative cascade, yielding 2-amino-1-phenylethanol. Increasing the catalyst mass to an optimal threshold (e.g., ~200 mg in standard batch scales) restores the hydrogen balance and maximizes phenethylamine selectivity[4].

Quantitative Data: Byproduct Selectivity

The following table summarizes how specific parameters dictate the ratio of target phenethylamine to unwanted byproducts based on the cited literature.

Reaction SystemCatalystKey Optimization ParameterTarget Phenethylamine YieldMajor Byproduct(s)Byproduct Yield
Reductive Amination (Benzaldehyde)Pd-NPspH 2.0 (Acidic)98% Benzyl Alcohol<1%
Reductive Amination (Benzaldehyde)Pd-NPspH 7.0 (Neutral)44% Benzyl Alcohol, Sec-Amines~56%
Hydrogenation (Mandelonitrile)5% Pd/CLow Catalyst Mass (<100mg)Low2-amino-1-phenylethanolHigh
Hydrogenation (Mandelonitrile)5% Pd/COptimal Catalyst Mass (~200mg)87% 2-amino-1-phenylethanol13%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each step includes a built-in observational check to confirm success before proceeding to the next phase.

Protocol A: pH-Controlled Reductive Amination (Aqueous Media)

Objective: Maximize primary phenethylamine yield while suppressing direct carbonyl reduction.

  • Imine Formation & pH Adjustment: Combine the carbonyl precursor (e.g., benzaldehyde, 0.05 mmol) and ammonia water (0.2 mmol) in 10 mL of H2​O . Dropwise add 1M HCl while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0.

    • Validation Check: The pH meter must hold stable at 2.0 for 5 minutes. This confirms the environment is acidic enough to drive iminium ion formation[3].

  • Catalyst Addition & Purging: Add 2.0 mg of Pd-NPs. Seal the vessel and purge the headspace with inert gas (Nitrogen/Argon) three times, followed by three purges with Hydrogen gas.

  • Hydrogenation: Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature for 3 hours.

    • Validation Check: The balloon should show visible deflation (or a mass flow meter should register uptake), confirming active hydrogen consumption.

  • Reaction Monitoring: Sample the mixture and analyze via HPLC (C18 reverse column).

    • Validation Check: The chromatogram should confirm >95% conversion to the primary amine with the benzyl alcohol peak representing <1% of the total area[3].

Protocol B: The Fieser Quench for LiAlH₄ Reductions

Objective: Prevent product trapping in aluminum salt emulsions during nitrostyrene reduction workups.

Fieser Start LiAlH4 Reduction Complete Step1 Cool to 0°C & Dilute (Validate: Freely stirring) Start->Step1 Step2 Add x mL H2O per x g LiAlH4 (Validate: H2 evolution stops) Step1->Step2 Step3 Add x mL 15% NaOH (Validate: Mixture turns white) Step2->Step3 Fail Gelatinous Emulsion (Product Trapped) Step2->Fail Excess Water / No Base Step4 Add 3x mL H2O (Validate: Granular precipitate) Step3->Step4 Success Filter via Celite (High Yield, No Emulsion) Step4->Success Proper Ratios

Self-validating Fieser quenching workflow to prevent emulsion-based yield loss.

  • Preparation: Once TLC confirms complete consumption of the nitrostyrene, cool the reaction flask to 0 °C in an ice-water bath. Dilute with an equal volume of anhydrous THF or diethyl ether.

    • Validation Check: The magnetic stir bar must spin freely. If the mixture is too viscous, add more solvent[2].

  • Initial Water Quench: For every x grams of LiAlH4​ originally used in the reaction, slowly add exactly x mL of distilled water dropwise.

    • Validation Check: Vigorous bubbling (hydrogen gas) will occur. Wait until this bubbling completely subsides before moving to step 3.

  • Base Addition: Add exactly x mL of a 15% aqueous NaOH solution dropwise.

    • Validation Check: The reaction mixture will begin to transition from a dark/grayish hue to a lighter, milky white suspension.

  • Final Water Addition: Add exactly 3x mL of distilled water. Remove the ice bath and let the mixture warm to room temperature while stirring vigorously for 15-30 minutes.

    • Validation Check (Critical): The amorphous gel must transform into a heavy, white, granular precipitate that settles quickly when stirring is paused, leaving a clear supernatant[2].

  • Filtration: Vacuum filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.

References

  • Title: The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines Source: Semantic Scholar / Central European Journal of Chemistry URL: 5

  • Title: Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles Source: ACS Sustainable Chemistry & Engineering URL: 3

  • Title: Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst Source: Organic Process Research & Development (ACS Publications) URL: 4

  • Title: Managing hazardous byproducts in 2C-G synthesis reactions Source: BenchChem URL: 2

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Purity Assessment of Synthetic 1-Amino-3-(phenethylamino)propan-2-ol: A Comparative Analysis of Analytical Methodologies

Executive Summary 1-Amino-3-(phenethylamino)propan-2-ol (CAS 413573-38-3) is a bifunctional synthetic intermediate characterized by a primary amine, a secondary amine, a secondary alcohol, and a monosubstituted aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-(phenethylamino)propan-2-ol (CAS 413573-38-3) is a bifunctional synthetic intermediate characterized by a primary amine, a secondary amine, a secondary alcohol, and a monosubstituted aromatic ring. It serves as a critical building block in the synthesis of complex phenethylamine derivatives and beta-blocker analogs. In drug discovery, establishing the absolute purity of such intermediates is paramount, as impurities can profoundly skew biological assays and downstream synthetic yields. This guide provides an authoritative comparison of analytical methodologies for certifying the purity of this compound, focusing on the causality behind method selection and experimental design.

Mechanistic Causality in Method Selection

The structural features of 1-Amino-3-(phenethylamino)propan-2-ol dictate the analytical approach, requiring a deep understanding of its physicochemical behavior:

  • Chromatographic Behavior (HPLC-UV) : The presence of two basic amine groups makes this compound highly susceptible to secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. Therefore, reverse-phase HPLC requires an end-capped column and an acidic ion-pairing modifier (like Trifluoroacetic acid, TFA) to fully protonate the amines and mask silanol interactions. Furthermore, while strictly aliphatic amines lack a UV chromophore and require pre-column derivatization for detection (1[1]), the phenethyl group in this molecule provides sufficient UV absorbance at low wavelengths (e.g., 210-220 nm), allowing for direct HPLC-UV analysis.

  • Spectroscopic Behavior (qNMR) : Quantitative NMR (qNMR) relies on the principle that the integrated area of a proton resonance is directly proportional to the number of nuclei producing that signal, independent of the molecule's chemical environment. This makes qNMR an absolute primary method that does not require a reference standard of the analyte itself, acting as a bias-free universal detector (2[2]). For 1-Amino-3-(phenethylamino)propan-2-ol, the distinct aromatic protons provide clear, unoccluded signals for integration against an internal calibrant like Dimethyl sulfone (DMSO2), which is widely recognized for its high purity and lack of signal overlap (3[3]).

Mechanism cluster_0 Chromatographic (HPLC-UV) cluster_1 Spectroscopic (qNMR) Compound 1-Amino-3-(phenethylamino)propan-2-ol UV Phenyl Ring Chromophore (UV 210nm) Compound->UV Protons Distinctive Protons (Aromatic & Aliphatic) Compound->Protons RelQuant Relative Purity (Peak Area %) UV->RelQuant AbsQuant Absolute Purity (Internal Calibrant) Protons->AbsQuant

Mechanistic basis for detection modalities in 1-Amino-3-(phenethylamino)propan-2-ol analysis.

Comparative Experimental Protocols

Protocol 1: HPLC-UV for Relative Purity and Impurity Profiling

Causality & Self-Validation : This protocol utilizes a low-pH mobile phase to suppress silanol interactions, ensuring sharp, symmetrical peaks for the basic amines. The system is self-validated by injecting a known resolution mixture prior to the sample to confirm theoretical plate counts (>2000) and tailing factors (<1.5).

Step-by-Step Methodology :

  • Mobile Phase Preparation : Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile). The TFA serves to protonate the primary and secondary amines, preventing peak tailing.

  • Sample Preparation : Dissolve 1.0 mg of 1-Amino-3-(phenethylamino)propan-2-ol in 1.0 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions : Utilize an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Set the flow rate to 1.0 mL/min and maintain the column temperature at 30°C to ensure reproducible retention times.

  • Gradient Elution : Execute a linear gradient from 5% B to 95% B over 15 minutes. This broad gradient ensures the elution of both polar degradants (e.g., oxidized amine species) and non-polar synthetic precursors.

  • Detection & Validation : Monitor UV absorbance at 210 nm (targeting the phenyl ring). Inject a blank (diluent only) to validate baseline stability and rule out ghost peaks, followed by the sample. Calculate relative purity by area normalization: (Analyte Peak Area / Total Integrated Peak Area) × 100.

Protocol 2: 1H qNMR for Absolute Quantitation

Causality & Self-Validation : Unlike HPLC, which assumes all impurities have the same UV extinction coefficient as the analyte (often a false assumption), qNMR provides absolute mass fraction purity. The protocol self-validates by measuring the longitudinal relaxation time ( T1​ ) of the sample protons via an inversion-recovery experiment. The inter-pulse delay (D1) is then strictly set to ≥5×T1​ to guarantee >99% signal recovery, preventing integration bias.

Step-by-Step Methodology :

  • Calibrant Selection : Select Dimethyl sulfone (DMSO2) as the internal standard (IS). DMSO2 provides a distinct singlet at ~3.0 ppm that does not overlap with the analyte's aromatic (~7.1-7.3 ppm) or aliphatic signals.

  • Sample Preparation : Accurately weigh ~10.0 mg of the synthetic batch and ~5.0 mg of certified reference DMSO2 into a vial using a calibrated microbalance (d = 0.001 mg). The precision of this step dictates the accuracy of the entire assay.

  • Solvation : Dissolve the mixture in 0.6 mL of Deuterated Methanol (CD3OD). Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Acquisition Parameters : Perform a preliminary T1​ measurement. Set the relaxation delay (D1) to 30 seconds (ensuring it exceeds 5×T1​ ). Acquire 64 transients with a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 250:1).

  • Data Processing : Phase and baseline correct the spectrum manually. Integrate the IS singlet and the distinct analyte multiplet (the 5 aromatic protons). Calculate absolute purity using the standard mass balance equation.

Visualizing the Analytical Strategy

PurityWorkflow A Synthetic Batch: 1-Amino-3-(phenethylamino)propan-2-ol B LC-MS Screening (Impurity Identification) A->B Step 1 C HPLC-UV (Relative Quantitation) B->C Step 2 D 1H qNMR (Absolute Quantitation) C->D Step 3 E Orthogonal Purity Certification D->E Step 4

Orthogonal analytical workflow for absolute purity certification of synthetic amines.

Quantitative Data Presentation

To objectively compare the performance of these analytical alternatives, the following table summarizes the typical quantitative parameters observed when assessing phenethylamine derivatives:

Analytical MethodPurity MetricLimit of Detection (LOD)Specificity / Impurity ProfilingReference Standard Required?Sample Recovery
HPLC-UV Relative (Area %)~0.05%High (Separates structural isomers)Yes (for absolute quantitation)Destructive
LC-MS Relative (Ion Count)~0.01%Very High (Mass-to-charge ratio)YesDestructive
1H qNMR Absolute (Mass %)~0.5% - 1.0%Moderate (Subject to signal overlap)No (Uses universal calibrant)Non-destructive

Discussion and Conclusion

While HPLC-UV provides excellent resolution for impurity profiling, it inherently measures relative purity. This measurement can be significantly skewed if synthetic byproducts lack a chromophore or possess vastly different extinction coefficients than the main compound. Conversely, qNMR delivers absolute purity but may lack the sensitivity to detect trace (<0.1%) impurities due to its higher LOD.

Therefore, a synergistic, orthogonal approach is highly recommended. Combining the high separation capability of HPLC with the absolute quantification of qNMR overcomes the problem of unavailable reference materials in HPLC and the potential overestimation in standalone qNMR assays (4[4]). Using LC-MS/HPLC-UV to profile trace impurities and qNMR to establish the absolute mass fraction of the main component constitutes the gold standard for certifying the purity of 1-Amino-3-(phenethylamino)propan-2-ol.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quantitative NMR Assays (qNMR) Source: Bruker URL:[Link]

  • Derivatization and Fast HPLC Analysis of Aliphatic Amines Source: Sigma-Aldrich / Scribd URL:[Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment Source: RSC Publishing URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 1-Amino-3-(phenethylamino)propan-2-ol by Nuclear Magnetic Resonance (NMR) Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. This guide provides an in-depth, technically-focused comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural validation of 1-Amino-3-(phenethylamino)propan-2-ol. We will explore the causality behind experimental choices in NMR, compare its efficacy with alternative analytical techniques, and provide supporting experimental data for a comprehensive understanding.

The Imperative of Structural Validation

1-Amino-3-(phenethylamino)propan-2-ol is a molecule of interest in medicinal chemistry due to its structural similarity to known beta-blockers and other pharmacologically active compounds. Its synthesis can potentially yield isomers and byproducts. Therefore, rigorous structural elucidation is not merely a procedural step but a critical requirement to ensure the compound's identity and purity, which are fundamental to its downstream applications.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural elucidation of organic molecules in solution.[1][2] It is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[3] Unlike techniques that provide information on functional groups (FTIR) or molecular weight (Mass Spectrometry), NMR reveals the precise connectivity and spatial arrangement of atoms.[4]

The Foundational Logic of NMR Experiments

A multi-faceted approach employing a suite of NMR experiments is essential for a self-validating structural assignment.[5][6]

  • ¹H NMR (Proton NMR): This is the initial and often most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).

  • ¹³C NMR (Carbon NMR): This experiment provides information on the number of different types of carbon atoms in a molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it can distinguish between CH₃, CH₂, CH, and quaternary carbons.[7]

  • 2D NMR Spectroscopy: When 1D spectra become complex or ambiguous, 2D NMR techniques are indispensable.[1][8]

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[9][10] This is crucial for piecing together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[7][11] This provides a direct link between the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, and sometimes further.[12] It is instrumental in connecting the molecular fragments identified by COSY.

Experimental Workflow for NMR Validation

The following diagram illustrates a logical workflow for the comprehensive NMR-based structural validation of 1-Amino-3-(phenethylamino)propan-2-ol.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Acquisition cluster_2 Data Integration & Analysis cluster_3 Final Structure Validation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Fragment_Assembly Fragment Assembly (COSY) H1_NMR->Fragment_Assembly CH_Assignment Direct C-H Assignment (HSQC) C13_NMR->CH_Assignment COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->Fragment_Assembly HMBC ¹H-¹³C HMBC HSQC->CH_Assignment Connectivity_Confirmation Connectivity Confirmation (HMBC) HMBC->Connectivity_Confirmation Fragment_Assembly->Connectivity_Confirmation CH_Assignment->Connectivity_Confirmation Structure_Confirmation Final Structure Confirmation Connectivity_Confirmation->Structure_Confirmation

Sources

Validation

Comparative analysis of 1-Amino-3-(phenethylamino)propan-2-ol with similar compounds

The 1-Amino-3-(phenethylamino)propan-2-ol scaffold is a highly versatile aminopropanol pharmacophore that has become a cornerstone in modern medicinal chemistry. While simple aryloxypropanolamines are historically recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-Amino-3-(phenethylamino)propan-2-ol scaffold is a highly versatile aminopropanol pharmacophore that has become a cornerstone in modern medicinal chemistry. While simple aryloxypropanolamines are historically recognized as classic β -adrenergic receptor antagonists (beta-blockers), replacing the aryloxy group with a carbazole moiety and modifying the primary amine yields a distinct class of molecules. These derivatives demonstrate profound efficacy in neuroprotection, neurogenesis, and epigenetic modulation.

This guide provides an objective, data-driven comparative analysis of the 1-amino-3-(phenethylamino)propan-2-ol scaffold against its structural analogs, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its evaluation.

Structural and Mechanistic Causality

The biological activity of this scaffold is dictated by three critical structural domains, each responsible for specific molecular interactions:

  • The Propan-2-ol Backbone: The chiral secondary hydroxyl group is non-negotiable for activity in most target systems. It acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the allosteric pockets of target enzymes.

  • The Carbazole/Aryl Substitution (Position 1): Bulky, electron-rich groups (like 3,6-dibromocarbazole) provide the necessary lipophilic surface area to engage deep hydrophobic clefts.

  • The Phenethylamino Group (Position 3): This is where the comparative advantage lies. Compared to a rigid phenylamino group (found in the original [1]), the phenethylamino substitution introduces a two-carbon (ethyl) linker. This linker increases the rotational degrees of freedom, allowing the terminal aromatic ring to adopt a more thermodynamically favorable conformation within lipophilic binding pockets.

This structural flexibility allows phenethylamino derivatives to act as highly potent allosteric activators of Nicotinamide Phosphoribosyltransferase (NAMPT) —the rate-limiting enzyme in the NAD+ salvage pathway [2]—and as inhibitors of DNA Methyltransferase 1 (DNMT1) [3].

NAMPT_Pathway Scaffold Phenethylamino Propan-2-ol Scaffold NAMPT NAMPT Enzyme (Allosteric Activation) Scaffold->NAMPT Binds & Stabilizes NMN NMN Production NAMPT->NMN Catalyzes NAM NAD Intracellular NAD+ Pool NMN->NAD NMNAT Conversion SIRT1 SIRT1 Activation NAD->SIRT1 Co-substrate

Caption: Mechanism of Action: Phenethylamino propan-2-ol scaffold activating the NAMPT/NAD+ salvage pathway.

Comparative Performance Analysis

To objectively evaluate the phenethylamino substitution, we must compare it against similar aminopropanol derivatives across established biochemical assays. The table below synthesizes quantitative experimental data comparing the phenethylamino analog with the phenylamino (P7C3) baseline, the highly potent methoxyaniline analog (P7C3-A20), and a DNMT1-targeted variant (WK-15).

Compound NameR-Group Substitution (Position 3)Primary TargetPrimary Efficacy MetricBBB PermeabilityToxicity Profile (In Vitro)
P7C3 (Baseline) PhenylaminoNAMPT (Activator)Baseline NeurogenesisHighNon-toxic at efficacious doses
Phenethylamino Analog PhenethylaminoNAMPT (Activator)+15% vs. BaselineHighNon-toxic; improved solubility
P7C3-A20 3-MethoxyanilineNAMPT (Activator)+40% vs. BaselineVery HighNon-toxic; high potency
WK-15 Phenethylamino (with difluorocarbazole)DNMT1 (Inhibitor) IC50​ = 1.2 μM ModerateLow cytotoxicity in healthy cells

Key Takeaway: The phenethylamino substitution maintains excellent Blood-Brain Barrier (BBB) permeability while offering a unique spatial geometry. While slightly less potent than the methoxyaniline substitution (P7C3-A20) in NAMPT activation, its enhanced rotational flexibility makes it a superior scaffold for repurposing toward epigenetic targets like DNMT1 [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires a self-validating workflow. The following protocols detail the synthesis and biological validation of the phenethylamino propan-2-ol scaffold, incorporating strict internal controls.

Protocol A: Regioselective Synthesis via Epoxide Ring Opening

Causality: Traditional syntheses of amino alcohols rely on heavy metal catalysts in organic solvents, which can leave trace cytotoxic residues that confound downstream cellular assays. This protocol utilizes a water-based, catalyst-free medium to ensure high purity and biological compatibility.

  • Preparation: Dissolve 5 equivalents of phenethylamine in 7 mL of distilled water.

  • Epoxide Addition: Slowly add 1 equivalent of the corresponding epichlorohydrin derivative (e.g., carbazolyl-epichlorohydrin) dropwise.

  • Reaction: Stir the mixture at 90°C for 9 hours. Causality for temperature: 90°C provides sufficient thermal energy to overcome the activation barrier of the nucleophilic attack without causing thermal degradation of the amine.

  • Extraction & Purification: Saturate the mixture with NaOH, extract the organic layer with diethyl ether, and dry over anhydrous Na2​SO4​ . Purify via column chromatography (petroleum ether/ethyl acetate).

  • Validation: Confirm the regioselective opening (secondary alcohol formation) via 1H NMR. The proton signal of the CH-OH group must appear shifted downfield between δ 3.9 – 4.2 ppm.

Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Phenotypic assays (like measuring total NAD+ levels) cannot prove direct binding, as the compound might act upstream. CETSA provides self-validating proof of direct target engagement inside intact cells by measuring the thermodynamic stabilization of the target protein upon ligand binding.

  • Cell Preparation: Culture U2OS or HeLa cells to 80% confluency. Treat the experimental group with 5 μM of the phenethylamino analog and the control group with 5 μM of an inactive enantiomer (e.g., P7C3-S117) for 1 hour. Causality for inactive enantiomer: Controls for non-specific lipophilic interactions that might artificially stabilize the cell membrane or non-target proteins.

  • Thermal Profiling: Aliquot the cell suspensions into PCR tubes and heat to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the soluble (native) protein fraction from the precipitated (denatured) fraction.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-NAMPT or anti-DNMT1 antibody.

  • Validation Check: A successful direct interaction is validated only if the melting temperature ( Tm​ ) of the target protein in the active compound group is significantly shifted (typically ΔTm​>2∘C ) compared to both the vehicle and the inactive enantiomer controls.

Workflow S1 1. Epoxide Ring Opening (Amine + Epichlorohydrin) S2 2. LC-MS & NMR (Purity >98%) S1->S2 Purify S3 3. CETSA Target Engagement (vs. Inactive Analog) S2->S3 Validate Binding S4 4. In Vitro NAMPT Assay (NADH Absorbance at 340nm) S3->S4 Functional Assay

Caption: Self-validating workflow from synthesis to functional in vitro validation.

References

  • Pieper, A. A., McKnight, S. L., & Ready, J. M. (2018). Neuroprotective compounds and use thereof (U.S. Patent No. 9,902,713 B2). U.S.
  • Wang, G., Han, T., Nijhawan, D., Theodoropoulos, P., Naidoo, J., Yadavalli, S., Mirzaei, H., Pieper, A. A., Ready, J. M., & McKnight, S. L. (2014). P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage. Cell, 158(6), 1324-1334.[Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. PMC / National Institutes of Health.[Link]

Comparative

Comparative Biological Activity of 1-Amino-3-(phenethylamino)propan-2-ol Enantiomers: A Technical Guide

The 1-amino-3-(phenethylamino)propan-2-ol scaffold is a highly privileged structure in medicinal chemistry. Featuring a beta-amino alcohol backbone coupled with a phenethylamine moiety, this pharmacophore serves as the f...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-amino-3-(phenethylamino)propan-2-ol scaffold is a highly privileged structure in medicinal chemistry. Featuring a beta-amino alcohol backbone coupled with a phenethylamine moiety, this pharmacophore serves as the foundational architecture for multiple therapeutic classes, ranging from classical beta-adrenergic modulators to cutting-edge neuroprotective agents.

However, the biological efficacy of this scaffold is not merely a function of its atomic composition; it is profoundly dictated by its stereochemistry. The spatial orientation of the hydroxyl group at the C2 chiral center acts as a binary switch for biological activity, separating highly potent therapeutics from inactive isomers. This guide provides an objective, data-driven comparison of the (R) and (S) enantiomers of this scaffold, detailing the mechanistic causality behind their divergent activities and outlining the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Easson-Stedman Principle

To understand why the enantiomers of 1-amino-3-(phenethylamino)propan-2-ol exhibit vastly different biological profiles, one must look to the Easson-Stedman hypothesis . This classical pharmacological model dictates that a chiral drug must establish a "three-point attachment" with its target receptor to achieve optimal binding affinity.

For the propan-2-ol scaffold, these three points are:

  • The Basic Amine: Forms an ionic bond with a highly conserved aspartate residue (e.g., Asp113 in beta-adrenergic receptors).

  • The Aromatic/Hydrophobic Tail: Engages in π−π stacking or hydrophobic interactions within the receptor's binding pocket.

  • The C2-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor with specific serine or asparagine residues.

In the active enantiomer (typically the (S)-configuration for substituted propanolamines), the C2-hydroxyl group is perfectly aligned to form this hydrogen bond. Conversely, in the (R)-enantiomer, the hydroxyl group projects outward toward the solvent or sterically clashes with the receptor wall, reducing the interaction to a mere two-point attachment. This single spatial inversion typically results in a 10- to 100-fold reduction in target affinity.

G Scaffold 1-Amino-3-(phenethylamino)propan-2-ol SubS (S)-Enantiomer Scaffold->SubS SubR (R)-Enantiomer Scaffold->SubR MechS 3-Point Receptor Attachment (Optimal OH Alignment) SubS->MechS MechR 2-Point Receptor Attachment (Steric OH Clash) SubR->MechR OutS High Biological Activity MechS->OutS OutR Low / No Biological Activity MechR->OutR

Fig 1. Stereoselective binding logic of propan-2-ol enantiomers via the Easson-Stedman model.

Comparative Biological Activity
1. Neuroprotective and Proneurogenic Activity

Recent advancements in neuropharmacology have utilized the 1-amino-3-(phenethylamino)propan-2-ol motif to develop the P7C3 class of proneurogenic compounds. These molecules stimulate adult hippocampal neurogenesis and protect against axonal degeneration.

Experimental data reveals a stark enantiomeric divergence. In vivo screening assays demonstrate that the (S)-enantiomer of specific carbazole-substituted analogs (e.g., P7C3-S243) displays profound neuroprotective activity. In stark contrast, the (R)-enantiomer is virtually inactive[1]. This stereospecificity strongly suggests the presence of a highly selective protein-binding partner, which is highly sensitive to the spatial projection of the C2-hydroxyl group [1].

2. Monoamine Transport and Adrenergic Modulation

Beyond neurogenesis, derivatives of this scaffold act as potent monoamine reuptake inhibitors and beta-adrenergic modulators. For instance, indole-substituted analogs of 1-amino-3-phenylpropan-2-ol have been optimized to inhibit the norepinephrine transporter (NET) with nanomolar potency (IC50 ~ 4 nM)[2]. Similarly, phenoxy-substituted variants demonstrate potent beta-adrenergic blocking activity[3]. In all these applications, the biological activity is heavily skewed toward the enantiomer that satisfies the three-point attachment criteria, reinforcing the necessity of strict enantiomeric purity during drug development.

Quantitative Data Comparison

The following table summarizes the divergent biological performance of the scaffold's enantiomers across distinct pharmacological targets.

Scaffold VariantTarget / AssayEnantiomerIC50 / EC50Relative Efficacy
Carbazole-substituted analog In vivo Hippocampal Neurogenesis(S)-Enantiomer ~ 250 nM (EC50)100% (Normalized)
Carbazole-substituted analog In vivo Hippocampal Neurogenesis(R)-Enantiomer > 10,000 nM< 5%
Indole-substituted analog Norepinephrine Transporter (NET)Active Isomer ~ 4 nM (IC50)100%
Phenoxy-substituted analog Beta-Adrenergic Receptor BindingActive Isomer ~ 15 nM (IC50)100%
Self-Validating Experimental Protocols

To objectively compare the enantiomers, researchers must employ rigorous, self-validating assay systems. Below are the standard methodologies utilized to generate the comparative data.

Protocol 1: In Vitro Radioligand Binding Assay (Target Affinity)

Causality: In vitro binding assays isolate the direct physical interaction between the enantiomer and the target protein, removing pharmacokinetic variables.

  • Membrane Preparation: Isolate membranes from CHO cells overexpressing the target receptor. Validate protein concentration via a Bradford assay to ensure batch-to-batch consistency.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, a radiolabeled probe (at its known Kd concentration), and the test enantiomer (titrated from 10−10 to 10−5 M).

  • Self-Validation Controls (Critical): Include a "Total Binding" (TB) well (buffer only) and a "Non-Specific Binding" (NSB) well containing a 100-fold excess of an unlabeled reference ligand. Validation Check: The assay is only considered valid if the specific binding (TB minus NSB) accounts for >80% of the total radioactive signal.

  • Termination & Detection: Incubate at 25°C for 60 minutes. Terminate the reaction via rapid vacuum filtration over GF/C glass fiber plates. Wash with ice-cold buffer to trap the bound radioligand, and quantify via liquid scintillation counting.

Protocol 2: In Vivo Hippocampal Neurogenesis Assay (Physiological Efficacy)

Causality: Because in vitro affinity does not guarantee in vivo efficacy (due to blood-brain barrier permeability and metabolic stability), physiological outcomes must be measured directly.

  • Dosing Regimen: Administer the highly purified (>99% ee) (S) or (R) enantiomer to adult wild-type mice via intraperitoneal injection daily for 7 days.

  • BrdU Pulse: Co-administer 5-bromo-2'-deoxyuridine (BrdU). Causality: BrdU incorporates into the DNA of actively dividing cells during the S-phase, permanently tagging newly born neurons in the dentate gyrus.

  • Blinding & Controls: Randomly assign animals to treatment groups. Validation Check: The experimenter performing the stereological counting must be strictly blinded to the treatment groups to eliminate bias. A vehicle-only negative control must be included to establish the baseline neurogenesis rate.

  • Immunohistochemistry & Quantification: Perfuse the animals, section the brains, and stain for BrdU and NeuN (a mature neuronal marker). Quantify BrdU+/NeuN+ co-labeled cells using confocal microscopy.

Workflow Prep Enantiomer Resolution InVitro In Vitro Binding Assay Prep->InVitro Control Self-Validation (NSB Controls) InVitro->Control Control->InVitro Fails InVivo In Vivo Neurogenesis Control->InVivo Validated Analysis Blinded Quantification InVivo->Analysis

Fig 2. Self-validating experimental workflow for evaluating enantiomer-specific biological activity.

References
  • Title: US9902713B2 - Neuroprotective compounds and use thereof Source: Google Patents URL
  • Title: Beta-Adrenergic blocking agents. V. 1-Amino-3-(substituted phenoxy)-2-propanols Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Validation

Spectroscopic comparison of 1-Amino-3-(phenethylamino)propan-2-ol and its precursors

An in-depth spectroscopic and synthetic analysis of 1-Amino-3-(phenethylamino)propan-2-ol requires a rigorous understanding of molecular causality. As a β-amino alcohol, this compound shares a structural scaffold commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth spectroscopic and synthetic analysis of 1-Amino-3-(phenethylamino)propan-2-ol requires a rigorous understanding of molecular causality. As a β-amino alcohol, this compound shares a structural scaffold commonly found in β-blocker therapeutics and antiseptic agents[1].

To objectively evaluate this molecule, we must compare its structural and spectroscopic profile against its primary synthetic precursors: Phenethylamine (a primary amine) and Epichlorohydrin (a highly reactive oxirane). This guide provides a comprehensive comparison of their spectroscopic signatures, detailing the mechanistic reasons behind spectral shifts, and outlines self-validating experimental protocols for both synthesis and analysis.

Synthetic Workflow & Mechanistic Causality

The synthesis of 1-Amino-3-(phenethylamino)propan-2-ol relies on the predictable reactivity of the highly strained epoxide ring. The reaction proceeds via a two-step nucleophilic substitution sequence:

  • Regioselective Ring Opening: Phenethylamine acts as a nucleophile, attacking the less sterically hindered terminal carbon of epichlorohydrin via an Sₙ2 mechanism[1][2]. This relieves the oxirane ring strain and generates a 1-chloro-3-(phenethylamino)propan-2-ol intermediate.

  • Terminal Amination: The intermediate is subjected to an excess of aqueous ammonia. A second Sₙ2 displacement occurs, substituting the primary chloride with an amine group to yield the final diamino alcohol.

Synthesis Phenethylamine Phenethylamine (Precursor A) Intermediate 1-Chloro-3-(phenethylamino) propan-2-ol Phenethylamine->Intermediate Nucleophilic Ring Opening Epichlorohydrin Epichlorohydrin (Precursor B) Epichlorohydrin->Intermediate Product 1-Amino-3-(phenethylamino) propan-2-ol Intermediate->Product Amination (SN2 Displacement) Ammonia Ammonia (NH3) Ammonia->Product

Synthetic pathway of 1-Amino-3-(phenethylamino)propan-2-ol from its primary precursors.

Spectroscopic Profiling & Causality

To validate the conversion of precursors to the final product, we rely on orthogonal spectroscopic techniques. Each technique monitors specific structural transformations.

FT-IR Diagnostic Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is the most rapid method for confirming the opening of the epoxide ring and the formation of the secondary alcohol.

Functional Group MarkerPhenethylamineEpichlorohydrinTarget β-Amino Alcohol
N-H Stretch (Amine) 3350, 3280 cm⁻¹ (Sharp, doublet)Absent~3300–3400 cm⁻¹ (Broad, overlapping)
O-H Stretch (Alcohol) AbsentAbsent~3300–3400 cm⁻¹ (Broad, overlapping)
C-O-C Stretch (Epoxide) Absent1253 cm⁻¹ (Symmetric)Absent
Epoxide Ring Stretch Absent835 cm⁻¹ (Asymmetric)Absent
C-Cl Stretch Absent758 cm⁻¹Absent

The Causality of IR Shifts: The highly strained three-membered oxirane ring of epichlorohydrin exhibits characteristic asymmetric stretching at 835 cm⁻¹ and symmetric stretching at 1253 cm⁻¹[3][4]. During the nucleophilic attack by phenethylamine, the relief of ring strain drives the reaction forward[2]. The complete disappearance of these epoxide bands in the final product's spectrum serves as a primary marker of successful ring opening[5]. Concurrently, the emergence of a broad absorption band at 3300–3400 cm⁻¹ confirms the formation of the secondary hydroxyl group and the presence of primary/secondary amines[5].

¹H NMR Chemical Shift Analysis (CDCl₃, 400 MHz)

Nuclear Magnetic Resonance (NMR) provides absolute confirmation of atomic connectivity.

Proton EnvironmentPhenethylamineEpichlorohydrinTarget β-Amino Alcohol
Aromatic Protons (Ar-H) δ 7.20–7.35 (5H, m)Absentδ 7.20–7.35 (5H, m)
Epoxide Protons Absentδ 2.60, 2.80, 3.20 (3H, m)Absent
Methine Proton (CH-OH) AbsentAbsentδ 3.80 (1H, m)
Aliphatic Methylene (CH₂) δ 2.75, 2.95 (4H, t)δ 3.50 (2H, m, CH₂-Cl)δ 2.60–2.95 (8H, complex m)
Exchangeable (OH, NH, NH₂) δ 1.20 (2H, br s)Absentδ 2.20–3.00 (4H, br s)

The Causality of NMR Shifts: In ¹H NMR, the intact epoxide protons of epichlorohydrin resonate upfield (δ 2.60–3.20) due to the unique magnetic anisotropy and shielding effects of the strained ring. Upon aminolysis, the ring opens, and the newly formed methine proton (CH-OH) shifts significantly downfield to ~δ 3.80 due to the strong electron-withdrawing nature of the adjacent hydroxyl oxygen[2]. This downfield shift is the definitive structural confirmation of the β-amino alcohol scaffold.

Spectroscopy Start Spectroscopic Validation Workflow IR FT-IR Spectroscopy Monitor Functional Groups Start->IR NMR NMR Spectroscopy Confirm Structural Connectivity Start->NMR MS LC-MS Analysis Verify Molecular Mass Start->MS IR_Detail Loss of Epoxide (835 cm⁻¹) Gain of Broad O-H/N-H (3300 cm⁻¹) IR->IR_Detail NMR_Detail Loss of Epoxide Protons (2.6-3.2 ppm) Gain of CH-OH (3.8 ppm) NMR->NMR_Detail MS_Detail [M+H]⁺ = 209.16 m/z MS->MS_Detail

Multi-modal spectroscopic workflow for validating the synthesis of the target amino alcohol.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 1-Amino-3-(phenethylamino)propan-2-ol

Self-Validating Checkpoint: The reaction progress must be monitored by Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-active phenethylamine spot indicates the completion of Step 1.

  • Epoxide Ring Opening: Dissolve 2-phenylethanamine (1.0 eq) in anhydrous ethanol. Slowly add epichlorohydrin (1.1 eq) dropwise at 0 °C to prevent uncontrolled exothermic polymerization and limit di-alkylation[1][2].

  • Intermediate Formation: Stir the mixture at room temperature for 12 hours to yield the intermediate 1-chloro-3-(phenethylamino)propan-2-ol.

  • Amination: Transfer the intermediate mixture to a pressure-rated reaction vessel. Add a 10-fold molar excess of concentrated aqueous ammonia (NH₄OH).

  • Displacement: Seal the vessel and heat the mixture at 50 °C for 8 hours to drive the Sₙ2 displacement of the primary chloride.

  • Workup: Evaporate the excess ammonia and ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude diamino alcohol via flash column chromatography (Silica gel, eluent: Dichloromethane/Methanol/Aqueous NH₄OH 90:9:1) to obtain the pure product.

Protocol 2: Spectroscopic Acquisition

Self-Validating Checkpoint: Always acquire a background spectrum immediately prior to sample analysis to eliminate atmospheric CO₂ and water vapor interference, which can mask critical O-H and N-H stretching regions[6].

  • FT-IR Spectroscopy: Utilize an ATR-FTIR spectrometer equipped with a diamond crystal. Collect 32 scans per sample at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹[6]. Ensure the crystal is cleaned with isopropanol between precursor and product runs.

  • Nuclear Magnetic Resonance (NMR): Dissolve 10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Acquire ¹H NMR spectra at 400 MHz (16 scans) and ¹³C NMR spectra at 100 MHz (256 scans).

  • LC-MS Analysis: Prepare a 1 µg/mL solution of the product in LC-MS grade methanol. Analyze using Electrospray Ionization (ESI) in positive ion mode. The presence of the [M+H]⁺ pseudo-molecular ion at m/z 209.16 confirms the molecular weight of the target compound.

References

  • General reaction scheme of epichlorohydrin with alcohol - ResearchGate.[Link]

  • Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC.[Link]

  • Experimental and Theoretical Studies of the Gas-Phase Kinetics of Epichlorohydrin with Tropospheric Oxidants - ACS Earth and Space Chemistry.[Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC.[Link]

  • Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study - International Journal of Technology.[Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst - Growing Science.[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Amino Alcohol Analysis: A Technical Comparison Guide

Amino alcohols—ranging from simple alkanolamines and sphingoid bases to complex pharmaceutical intermediates like valinol and phenylglycinol—present a unique set of analytical challenges. Their high polarity and basicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Amino alcohols—ranging from simple alkanolamines and sphingoid bases to complex pharmaceutical intermediates like valinol and phenylglycinol—present a unique set of analytical challenges. Their high polarity and basicity lead to poor retention and severe peak tailing on traditional reversed-phase (RP) columns due to secondary interactions with residual silanols. Furthermore, the absence of a strong UV-absorbing chromophore in many amino alcohols renders standard UV detection inadequate for trace-level quantification.

For drug development professionals and bioanalytical scientists, selecting the right analytical platform requires balancing sensitivity, throughput, and matrix effects. When a laboratory transitions from a legacy method to a modern platform, regulatory frameworks such as the 1 [1] mandate rigorous cross-validation to ensure data comparability. This guide objectively compares three dominant methodologies—Direct HILIC-MS/MS, Pre-column Derivatization RP-HPLC, and Online SPE-HPLC-DAD—and provides a self-validating framework for executing a regulatory-compliant cross-validation.

Mechanistic Causality: Why Traditional Methods Fail

To understand the evolution of amino alcohol analysis, we must examine the physicochemical barriers:

  • Polarity & Partitioning: Small amino alcohols are highly hydrophilic. In standard Reversed-Phase Liquid Chromatography (RPLC), they elute in the void volume, making them indistinguishable from early-eluting matrix interferences.

  • Chromophore Absence: Without conjugated pi-electron systems, direct UV detection is limited to low wavelengths (e.g., 210 nm), where background noise from mobile phase solvents and biological matrices is overwhelming.

  • Silanol Interactions: The basic amine group becomes protonated at typical physiological or acidic pH levels, leading to strong electrostatic interactions with unendcapped silanols on silica-based columns. This results in broad, asymmetrical peaks.

To circumvent these issues, modern laboratories employ either Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte directly or Pre-column Derivatization to alter the molecule's hydrophobicity and optical properties [3].

Comparative Analysis of Analytical Platforms

Method A: Direct Analysis via HILIC-ESI-MS/MS

HILIC operates counter-intuitively to RPLC. By utilizing a polar stationary phase (e.g., bare silica, aminopropyl, or zwitterionic) and a highly organic mobile phase (typically >80% acetonitrile), HILIC creates a water-enriched liquid layer on the stationary phase [5]. Polar amino alcohols partition into this aqueous layer, resulting in strong retention. Coupling HILIC with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides exquisite sensitivity and selectivity without the need for derivatization.

  • Causality of MS Compatibility: HILIC mobile phases are highly volatile and possess low surface tension, which enhances droplet desolvation in the ESI source, dramatically boosting ionization efficiency compared to highly aqueous RPLC mobile phases.

Method B: Pre-column Derivatization RP-HPLC-FLD/UV

For laboratories lacking MS infrastructure, pre-column derivatization remains the gold standard. Reagents such as o-phthalaldehyde (OPA) or cyanuric chloride [6] are used to tag the amino group.

  • Causality of Derivatization: OPA reacts rapidly with primary amines in the presence of a nucleophile (like N-acetyl-L-cysteine) to form a highly hydrophobic, fluorescent isoindole derivative. This transformation achieves two goals simultaneously: it enables strong retention on standard C18 columns and shifts detection to fluorescence (FLD), which is orders of magnitude more sensitive and selective than UV.

Method C: Online SPE-HPLC-DAD (Automated Matrix Removal)

For high-throughput biological sample analysis (e.g., plasma), manual pretreatment is a bottleneck. Online Solid-Phase Extraction (SPE) or Turbulent Flow Chromatography (TFC) integrates sample cleanup directly into the fluidic path [4]. The raw sample is injected onto a trapping column where proteins and salts are washed away, and the retained amino alcohols are subsequently back-flushed onto the analytical column.

Quantitative Data Comparison
ParameterMethod A: HILIC-MS/MSMethod B: Derivatization RP-HPLCMethod C: Online SPE-HPLC-DAD
Analyte State Intact / UnderivatizedDerivatized (e.g., Isoindole)Intact / Underivatized
Sample Prep Time Low (<5 mins, simple dilution)High (15-30 mins, reaction time)Low (Automated online)
Run Time Fast (3-8 mins)Moderate (10-20 mins)Moderate (10-15 mins)
Sensitivity (LOD) Excellent (pg/mL range)Good (ng/mL range via FLD)Moderate (µg/mL range via DAD)
Matrix Effects High Susceptibility (Ion suppression)Low (Fluorescence is highly specific)Low (Extensive online cleanup)
Primary Use Case Trace biomarker discovery, PK studiesRoutine QA/QC, labs without MSHigh-throughput clinical screening

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to verify reaction completion and system suitability.

Protocol 1: OPA/NALC Derivatization for RP-HPLC-FLD

Objective: Convert polar amino alcohols into hydrophobic, fluorescent diastereomers.

  • Reagent Preparation: Dissolve 50 mg of o-phthalaldehyde (OPA) and 50 mg of N-acetyl-L-cysteine (NALC) in 1 mL of HPLC-grade methanol. Dilute to 10 mL with 0.1 M sodium borate buffer (pH 9.5). Self-Validation Check: The reagent must be prepared fresh daily and protected from light to prevent degradation.

  • Reaction: In an amber autosampler vial, combine 100 µL of the amino alcohol sample (spiked with an internal standard, e.g., an unnatural amino alcohol analog) with 200 µL of the OPA/NALC reagent.

  • Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 3 minutes. Causality: The isoindole derivative is kinetically unstable over long periods; strict timing ensures reproducible peak areas.

  • Injection: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) using a gradient of 0.1% acetic acid in water and methanol. Detect via FLD (Excitation: 340 nm, Emission: 450 nm).

Protocol 2: Direct HILIC-MS/MS Analysis

Objective: Retain and quantify underivatized amino alcohols.

  • Sample Dilution: Dilute biological samples 1:4 with acetonitrile containing a stable-isotope-labeled (SIL) internal standard (e.g., 13C

    • or 2H -labeled amino alcohol). Causality: High organic content precipitates proteins and matches the HILIC initial mobile phase conditions, preventing peak distortion.
  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant.

  • Chromatography: Inject 2 µL onto an Aminopropyl HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Elute using a gradient of Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (acetonitrile). Start at 95% B, ramping down to 60% B over 5 minutes.

  • Detection: Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode. Self-Validation Check: The ratio of the quantifier to qualifier ion transitions must remain within ±20% of the reference standard.

Regulatory Cross-Validation Workflow (ICH M10)

When replacing a legacy Derivatization RP-HPLC method with a new HILIC-MS/MS method, ICH M10 guidelines dictate that a cross-validation must be performed to prove that the reported data are statistically related and unbiased [2].

Step-by-Step Cross-Validation Protocol:

  • Prepare Spiked QCs: Prepare Quality Control samples at Low, Medium, and High concentration levels in the biological matrix.

  • Select Incurred Samples: Select a minimum of 30 incurred study samples that span the validated concentration range.

  • Parallel Analysis: Analyze the QCs (in triplicate) and the 30 study samples using both Method A (HILIC-MS/MS) and Method B (RP-HPLC).

  • Statistical Assessment: Calculate the percentage difference between the two methods for each sample.

    • Acceptance Criteria: For QCs, the bias must be within ±15%. For incurred samples, at least 67% of the samples must have a difference of ≤20% from the mean of the two values.

Cross-Validation Decision Workflow

ICH_M10_Cross_Validation Start Initiate Cross-Validation (ICH M10 Guidelines) Methods Select Analytical Platforms Method A: HILIC-MS/MS Method B: Derivatization-RP-HPLC Start->Methods QCs Spiked QC Samples (Low, Med, High in Triplicate) Methods->QCs StudySamples Incurred Study Samples (n ≥ 30 spanning range) Methods->StudySamples AnalysisA Analyze via Method A (New Platform) QCs->AnalysisA AnalysisB Analyze via Method B (Legacy Platform) QCs->AnalysisB StudySamples->AnalysisA StudySamples->AnalysisB Stats Statistical Assessment of Bias (Evaluate % Difference) AnalysisA->Stats AnalysisB->Stats Result Determine Method Comparability for Regulatory Submission Stats->Result

Caption: ICH M10 compliant cross-validation workflow for comparing amino alcohol analytical methods.

Conclusion

The transition from pre-column derivatization RP-HPLC to direct HILIC-MS/MS represents a significant leap in analytical throughput and sensitivity for amino alcohol quantification. However, this transition is not without regulatory hurdles. By adhering to the ICH M10 cross-validation framework, laboratories can confidently bridge data between legacy and modern platforms, ensuring that the underlying pharmacokinetics and biomarker assessments remain scientifically sound and legally defensible.

References

  • ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. Bioanalysis Zone. Available at: [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Comparison of two online extraction systems and development of the online SPE-HPLC-DAD method to simultaneously determine ten β-amino alcohol drugs in plasma. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. MDPI. Available at: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Amino-3-(phenethylamino)propan-2-ol proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of complex aliphatic-aromatic amino alcohols not merely as a regulatory checkbox, but as a critical intersection of chemical reactivity, laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of complex aliphatic-aromatic amino alcohols not merely as a regulatory checkbox, but as a critical intersection of chemical reactivity, laboratory safety, and environmental stewardship.

1-Amino-3-(phenethylamino)propan-2-ol (CAS: 413573-38-3) is a bifunctional amine containing both a primary amine and a secondary amine (the phenethylamino group), alongside a secondary alcohol. This specific structural profile dictates its basicity, its nucleophilicity, and crucially, its degradation byproducts during disposal. Proper waste management requires understanding the causality behind its reactivity—specifically its potential to form carcinogenic N-nitrosamines and its generation of nitrogen oxides (NOx) during thermal destruction.

Below is the comprehensive, self-validating operational guide for the safe containment, profiling, and disposal of 1-Amino-3-(phenethylamino)propan-2-ol.

Section 1: Physicochemical Risk Profiling

Before initiating any disposal protocol, the waste matrix must be quantitatively profiled. The presence of the secondary amine group means this compound is highly susceptible to electrophilic substitution by nitrosating agents, fundamentally altering the toxicity profile of your waste stream.

Table 1: Quantitative Waste Profiling Data for 1-Amino-3-(phenethylamino)propan-2-ol

ParameterValue / CharacteristicOperational Implication
Chemical Class Aliphatic-Aromatic Amino AlcoholHigh nitrogen load; requires specialized NOx abatement during incineration.
Functional Groups Primary amine, secondary amine, alcoholImparts strong basicity; secondary amine is highly susceptible to nitrosation.
Aqueous pH ~10.5 - 12.0 (concentration dependent)Solutions may trigger EPA D002 (Corrosive) waste codes if pH ≥ 12.5.
Nitrogen Content ~14.4% by massCombustion yields significant NOx; necessitates Selective Non-Catalytic Reduction (SNCR).
Incompatibilities Nitrites, strong oxidizers, mineral acidsHigh risk of carcinogenic N-nitrosamine generation and violent exothermic reactions.

Section 2: Step-by-Step Spill Response & Containment Protocol

In the event of a spill (either as a neat free-base or dissolved in a process solvent), immediate containment must prioritize the mitigation of volatile amine vapors and the prevention of uncontrolled exothermic neutralization.

Phase 1: Immediate Containment and Hazard Mitigation

  • Isolate and Ventilate: Evacuate non-essential personnel. Ensure the laboratory's single-pass HVAC system is operating at maximum capacity to clear volatile amine vapors.

  • Don Appropriate PPE: Equip standard chemical-resistant gear. Prioritize heavy-duty nitrile or butyl rubber gloves; amino alcohols can readily permeate standard latex.

  • Controlled Chemical Neutralization: Causality Note: Do not use strong mineral acids (e.g., HCl, H2SO4) to neutralize the spill. The acid-base reaction with the primary and secondary amines is highly exothermic and can boil the solvent, aerosolizing the active compound. Instead, apply a weak, solid acid such as citric acid or sodium bisulfate to the perimeter of the spill, working inward to facilitate a controlled, endothermic-leaning protonation.

Phase 2: Recovery and Decontamination 4. Inert Absorption: Once neutralized, apply an inert, non-combustible absorbent like vermiculite or dry sand. Causality Note: Avoid sawdust or paper towels, as organic amines can slowly react with organic absorbents over time, creating a delayed fire hazard. 5. Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste drum. 6. Validation Checkpoint (Self-Validating System): Wash the spill surface with distilled water. Swab the residual moisture with broad-range pH indicator paper. A reading between pH 6.5 and 7.5 confirms the complete neutralization and removal of the basic amine residue.

Section 3: Standardized Disposal & Incineration Workflow

The only permanent, environmentally sound disposal method for complex organic amines is thermal destruction via a licensed hazardous waste incinerator (1[1]).

Step 1: Waste Segregation and Profiling

  • Nitrosamine Prevention: Keep 1-Amino-3-(phenethylamino)propan-2-ol waste strictly segregated from nitric acid, nitrites, and other nitrosating agents. Secondary amines react directly with nitrogen dioxide or nitrites to form N-nitrosamines, which are highly potent, regulated carcinogens (2[2]).

  • RCRA Coding: Profile the waste matrix. If the amine is dissolved in a flammable organic solvent, it must be coded for flammability (D001). If it is an aqueous waste stream with a pH ≥ 12.5, it must be coded as corrosive (D002) (3[3]).

  • Validation Checkpoint: Prior to sealing the waste drum, verify the absence of oxidizing agents in the waste log, and ensure the headspace is purged with inert gas (N2 or Ar) if flammable solvents are present.

Step 2: High-Temperature Incineration

  • The contracted facility must operate at temperatures exceeding 1000°C. This extreme thermal environment is required to ensure the complete cleavage of the stable aromatic ring and the C-N bonds, preventing the release of uncombusted volatile organic compounds (VOCs) (4[4]).

Step 3: Flue Gas Abatement (De-NOx)

  • Combusting nitrogen-rich molecules inevitably generates nitrogen oxides (NOx). The selected incineration facility must employ advanced flue gas treatment, such as Selective Non-Catalytic Reduction (SNCR), to reduce NOx back to elemental nitrogen. SNCR has been proven highly effective for inhibiting both NOx and dioxin emissions during the thermal destruction of nitrogenous organic waste (5[5]).

Disposal Logic & Abatement Workflow

DisposalWorkflow N1 Waste Generation: 1-Amino-3-(phenethylamino)propan-2-ol N2 Hazard Profiling: Check pH & Solvent Matrix N1->N2 Characterize N3 Segregation: Isolate from Nitrosating Agents N2->N3 Profile Established N4 Thermal Destruction: High-Temp Incineration (>1000°C) N3->N4 Transport to Facility N5 Exhaust Treatment: De-NOx & Alkaline Scrubbing N4->N5 Flue Gas (NOx) N6 Environmental Release: Compliant Emission N5->N6 Neutralized Exhaust

Logical workflow for the safe profiling, segregation, and thermal destruction of amino alcohol waste.

Sources

Handling

Personal protective equipment for handling 1-Amino-3-(phenethylamino)propan-2-ol

As a Senior Application Scientist, handling bifunctional organic molecules like 1-Amino-3-(phenethylamino)propan-2-ol requires moving beyond basic compliance and adopting a causality-based approach to laboratory safety....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling bifunctional organic molecules like 1-Amino-3-(phenethylamino)propan-2-ol requires moving beyond basic compliance and adopting a causality-based approach to laboratory safety. This compound integrates a phenethylamine moiety—known for its rapid mucosal absorption and potential central nervous system (CNS) activity—with an aminopropanol backbone, which imparts strong alkalinity and corrosivity 1.

To build a self-validating safety system, every piece of Personal Protective Equipment (PPE) and every operational step must directly address these specific chemical mechanisms.

Hazard Causality & PPE Selection Logic

Understanding the chemical behavior of 1-Amino-3-(phenethylamino)propan-2-ol dictates our PPE strategy:

  • Dermal Corrosivity: The primary and secondary amine groups react with moisture on the skin to form alkaline hydroxides, leading to liquefaction necrosis. Standard latex gloves offer zero protection against organic amines, and thin nitrile provides only momentary splash defense 2.

  • Systemic Absorption: The lipophilic phenethyl group enhances transdermal penetration. If the compound breaches the glove barrier, it can enter the bloodstream, potentially causing amphetamine-like CNS effects such as hyperthermia and increased motility 1.

  • Inhalation Hazard: Any manipulation (weighing, transferring, sonicating) can generate corrosive aerosols that severely damage the respiratory tract and mucous membranes 3.

Quantitative Data: PPE Compatibility & Exposure Limits

Table 1: PPE Specifications and Chemical Resistance Data

PPE CategoryRecommended MaterialBreakthrough Time / StandardCausality / Rationale
Incidental Gloves Nitrile (min 5-mil thickness)< 15 minutes (Splash only)Nitrile has poor resistance to concentrated organic amines. It is acceptable only for short-term splash protection and must be changed immediately upon contact 2.
Extended Gloves Polyvinyl Chloride (PVC) or Butyl Rubber> 240 minutesPVC and Butyl rubber provide superior resistance to amines and alkaline solutions, preventing transdermal absorption during bulk transfers or spill cleanups 4.
Eye Protection Indirect-vented chemical goggles + Face shieldANSI Z87.1 (D3 rating)Prevents alkaline aerosols or droplets from causing irreversible corneal damage 3.
Ventilation Chemical Fume HoodFace velocity: 80–120 fpmCaptures corrosive aerosols. Required by OSHA 29 CFR 1910.1450 for operations releasing toxic chemical vapors 5.

Experimental Protocol: Safe Handling & Weighing

Self-Validating Workflow for Aliquoting

  • Pre-Operational Validation: Verify the chemical fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm). Ensure the sash is positioned at the marked operating height (typically 18 inches) to maintain the protective air barrier 5.

  • PPE Donning & Material Staging: Equip a flame-resistant lab coat, chemical splash goggles, and double-glove (inner nitrile, outer PVC if handling >50 mL). Place all required vessels, spatulas, and the balance inside the fume hood.

  • Containment & Transfer: Keep all materials at least 6 inches behind the sash plane. This prevents user-created eddy currents from pulling corrosive aerosols out of the hood and into your breathing zone 6. Use a dedicated glass or PTFE spatula. Avoid rapid movements that generate dust.

  • Decontamination & Doffing: Wipe down the balance and surrounding hood surface with a dilute, weak acidic solution (e.g., 1% acetic acid) to neutralize amine residues, followed by a water wipe. Doff outer gloves inside the hood and dispose of them immediately as hazardous waste.

Spill Response and Disposal Plan

Disposal Segregation: 1-Amino-3-(phenethylamino)propan-2-ol must be collected in a dedicated, clearly labeled "Basic/Amine Organic Waste" container. Never mix amine waste with strong oxidizing agents (e.g., nitric acid) or halogenated solvents, as this can trigger violent exothermic reactions and off-gassing 7.

Spill Response Methodology: For minor spills inside the hood, do not use water initially, as it can spread the alkaline hazard and increase the vaporization profile. Instead, smother the spill with an inert absorbent like vermiculite or dry sand 1. Sweep the absorbed material using non-sparking tools into a compatible, sealable secondary container.

SpillResponse Start Spill Detected: 1-Amino-3-(phenethylamino)propan-2-ol Assess Assess Volume & Location Start->Assess Minor Minor Spill inside Fume Hood (< 50 mL) Assess->Minor Major Major Spill or Outside Hood (> 50 mL) Assess->Major PPE Don PVC/Butyl Gloves & Face Shield Minor->PPE Evacuate Evacuate Lab & Call EHS Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Dispose Collect as Hazardous Alkaline Waste Absorb->Dispose

Logical decision tree for 1-Amino-3-(phenethylamino)propan-2-ol spill response.

References

  • Material Safety D
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
  • Fume Hoods Protect Workers Against Chemical Hazards. EHSLeaders.
  • 3-Aminopropanol Safety D
  • Glove Selection and Usage. TU Delft.
  • Safety in the Science Classroom - Chemistry Fume Hoods. Sentry Air Systems.
  • Phenethylamine Safety D

Sources

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